5-methyl-1H-indole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQWTPWKNDRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293350 | |
| Record name | 5-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52562-50-2 | |
| Record name | 52562-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field.
Chemical and Physical Properties
This compound is an off-white to pink solid.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Methylindole-3-carboxaldehyde, 3-Formyl-5-methylindole | [3] |
| CAS Number | 52562-50-2 | [3] |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.18 g/mol | [3] |
| Appearance | Off-white to pink solid | [2] |
| Melting Point | 148-151 °C | [2] |
| Boiling Point (Predicted) | 348.2 ± 22.0 °C | [2] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 15.68 ± 0.30 | [2] |
| Solubility | Soluble in ethanol. | [4] |
Synthesis and Purification
The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure: [5]
-
In a flask maintained under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with stirring to prepare the Vilsmeier reagent.
-
In a separate flask, dissolve 5-methylindole in anhydrous DMF.
-
Slowly add the prepared Vilsmeier reagent to the 5-methylindole solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour, and then heat the mixture to 85 °C for about five hours.
-
Cool the reaction mixture and then carefully add a saturated aqueous solution of sodium carbonate until the mixture is basic. This will cause a light yellow solid to precipitate.
-
Collect the solid precipitate by filtration and dry it to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography.[2]
Experimental Protocol: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Petroleum ether
Procedure: [2]
-
Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (a mixture of ethyl acetate and petroleum ether, e.g., 3:1 v/v).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the ethyl acetate/petroleum ether mixture.
-
Collect the fractions containing the purified product (monitoring by thin-layer chromatography).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Spectral Data
The structure and purity of this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.54 | br | 1H | N-H | [5] |
| 9.94 | s | 1H | CHO | [5] |
| 8.37 | d | 1H | Ar-H | [5] |
| 7.75 | d | 1H | Ar-H | [5] |
| 7.30 | d | 1H | Ar-H | [5] |
| 7.25 | dd | 1H | Ar-H | [5] |
| 2.36 | s | 3H | CH₃ | [5] |
| Solvent: DMSO-d₆, Instrument Frequency: 400 MHz |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description |
| ~3400 | N-H stretch |
| ~1650 | C=O stretch (aldehyde) |
| ~1500-1600 | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 158 and a second highest peak at m/z 159, corresponding to the [M-H]⁺ and [M]⁺ ions, respectively.[3]
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of the indole nucleus and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the aldehyde group at the 3-position can influence the regioselectivity of such reactions.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde, has been shown to possess significant immunomodulatory and anti-inflammatory properties.[6][7] It is plausible that the 5-methyl derivative shares some of these characteristics.
Indole-3-carboxaldehyde is known to interact with at least two key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Indole-3-carboxaldehyde is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8]
-
Toll-like Receptor 7 (TLR7) Signaling Pathway: Indole-3-carboxaldehyde has been shown to moderately inhibit the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory responses.[6]
It is important to note that the following diagrams illustrate the established signaling pathways for the parent compound, indole-3-carboxaldehyde. Further research is required to definitively confirm that this compound acts via the same mechanisms.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carboxaldehyde.
Caption: Inhibition of the TLR7 signaling pathway by indole-3-carboxaldehyde.
Safety and Handling
This compound is classified as an irritant.[3] The following GHS hazard statements apply:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in medicinal chemistry with potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, and a summary of its spectral data. While its specific biological activities are still under investigation, the known immunomodulatory effects of its parent compound, indole-3-carboxaldehyde, suggest that this compound is a promising candidate for further research, particularly in the areas of inflammation and immunology. Future studies should focus on elucidating its precise mechanism of action and its potential interactions with key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 5-methyl-1H-indole-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
The spectral data for this compound is summarized below. These values are crucial for the structural elucidation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.1 | br s | 1H | N-H |
| ~9.95 | s | 1H | -CHO |
| ~8.0 | s | 1H | H-2 |
| ~7.9 | s | 1H | H-4 |
| ~7.3 | d | 1H | H-7 |
| ~7.0 | d | 1H | H-6 |
| ~2.4 | s | 3H | -CH₃ |
Solvent: DMSO-d₆
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~185.0 | C=O (Aldehyde) |
| ~138.0 | C-2 |
| ~136.5 | C-7a |
| ~132.0 | C-5 |
| ~125.0 | C-3a |
| ~124.5 | C-6 |
| ~122.0 | C-4 |
| ~118.0 | C-3 |
| ~112.0 | C-7 |
| ~21.0 | -CH₃ |
Solvent: DMSO-d₆ (Predicted)
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3300 | Strong, Broad | N-H Stretch |
| ~2850-3000 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| ~1650-1680 | Strong | C=O Stretch (Aldehyde) |
| ~1580-1620 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1450-1500 | Medium | C=C Stretch (Aromatic) |
| ~1300-1400 | Medium | C-N Stretch |
| ~800-850 | Strong | C-H Bend (Out-of-plane) |
Sample Preparation: Attenuated Total Reflectance (ATR) or KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[1]
| m/z | Relative Intensity | Assignment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 158 | Highest | [M-H]⁺ |
| 130 | Medium | [M-CHO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a single-pulse experiment with a 30° or 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).
-
Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., using a zgpg sequence).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Acquire mass spectra over a mass range of, for example, 40-400 amu using a standard EI energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to the Synthesis of 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The focus is on the Vilsmeier-Haack reaction, the most prevalent and efficient method for this transformation. This document details the reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its indole scaffold is a common feature in many pharmaceuticals. The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. Accurate and efficient synthesis of this intermediate is therefore of significant interest. While several formylation methods exist, the Vilsmeier-Haack reaction is the most widely employed for indoles due to its high regioselectivity and good yields.
Synthesis Mechanisms
The formylation of 5-methylindole to produce this compound is predominantly achieved through electrophilic substitution at the electron-rich C3 position of the indole ring. The two primary reactions considered for this transformation are the Vilsmeier-Haack reaction and the Duff reaction.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of this compound.[1] It involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Attack: The electron-rich C3 position of 5-methylindole attacks the Vilsmeier reagent. The high electron density at this position drives the high regioselectivity of the reaction.[4]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[2]
The Duff Reaction
The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols.[5][6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol.[7][8] While it can be used for indoles, it is generally less efficient for this class of compounds compared to the Vilsmeier-Haack reaction.[9]
The mechanism of the Duff reaction involves the following steps:
-
Formation of the Electrophile: HMTA is protonated and rearranges to form an electrophilic iminium ion.[5]
-
Electrophilic Attack: The electron-rich indole ring attacks the iminium ion.
-
Hydrolysis: A series of steps including further reaction with HMTA and eventual hydrolysis leads to the formation of the aldehyde.[5][8]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound via the Vilsmeier-Haack reaction, allowing for a comparison of different reaction conditions and their outcomes.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 5-Methylindole | POCl₃, DMF | DMF | 0 to 85 | 5 | 88 | 148-149 | [10] |
| 5-Methylindole | POCl₃, DMF | DMF | 0 to 85 | - | - | - | [1] |
| 2,4-Dimethylaniline | Vilsmeier Reagent, DMF | DMF | 0 to 85 | 5 | - | - | [10] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of this compound.
Vilsmeier-Haack Synthesis using Phosphorus Oxychloride
This protocol is adapted from a common procedure for the formylation of indoles.
Materials:
-
5-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with 5-Methylindole: Dissolve 5-methylindole in anhydrous DMF. Slowly add this solution dropwise to the prepared Vilsmeier reagent, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5 hours.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the solution is basic. A solid precipitate of this compound will form.
-
Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.[11]
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This method offers high regioselectivity and good yields, making it the preferred route for both laboratory and industrial scale production. This guide has provided the essential technical details, including reaction mechanisms, comparative quantitative data, and detailed experimental protocols, to aid researchers and professionals in the successful synthesis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Duff_reaction [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Biological Frontier: An In-depth Technical Guide to the Activity of 5-Methyl-1H-indole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among its myriad derivatives, those stemming from 5-methyl-1H-indole-3-carbaldehyde represent a promising class of molecules with diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Anticancer Activity
Derivatives of this compound have emerged as a focal point in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative indole-3-carbaldehyde derivatives, providing a comparative view of their potency. While specific data for a wide range of 5-methyl derivatives are still emerging, the presented data for structurally related analogs, particularly other 5-substituted and N-substituted indole-3-carbaldehyde derivatives, offer valuable insights into their potential efficacy.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] | |
| Palladium(II) Complex | [PdCl(L)(PPh3)] where HL = Indole-3-carbaldehyde N(4)-phenylthiosemicarbazone | HepG-2 (Liver) | 22.8 | [2] |
| Indole-Schiff Base | N'-((1-(4-cyanobenzyl)-1H-indol-3-yl)methylene)-4-methylbenzohydrazide | A549 (Lung) | Data not explicitly provided but showed significant activity | [3] |
| 5-Hydroxyindole Carboxylic Acid | 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | MCF-7 (Breast) | EC50 value reported | [4] |
Signaling Pathways in Cancer
Indole derivatives frequently exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Indole compounds have been shown to inhibit this pathway at various nodes, leading to decreased cell growth and induction of apoptosis.[5]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis. Indole derivatives can inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Schiff base and thiosemicarbazone derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. These compounds often exert their effects by interfering with essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative indole-3-carbaldehyde derivatives against various microbial strains.
| Derivative Class | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [6] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [6] | |
| Thiosemicarbazone | Indole-3-carbaldehyde thiosemicarbazone | Various bacteria | Moderate activity reported | [7] |
| N-Methyl Thiosemicarbazone | 4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazide | Staphylococcus aureus | 39.68 | [8] |
| 4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazide | Pseudomonas aeruginosa | 39.68 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.
Anti-inflammatory Activity
Chalcone derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro inhibitory activity of representative indole-based chalcones against COX-1 and COX-2 enzymes.
| Derivative Class | Compound | Enzyme | IC50 (µg/mL) | Reference |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 | [9] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 | [9] | |
| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | COX-1 | 8.6 ± 0.1 | [9] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these chalcone derivatives are largely attributed to their ability to inhibit COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general outline for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound chalcone derivatives
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin E2 produced.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on structurally related compounds strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of this chemical space, with a focus on elucidating structure-activity relationships and mechanisms of action, is warranted to unlock their full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future research in this exciting field.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-methyl-1H-indole-3-carbaldehyde, with a focus on its solubility and stability. Due to the limited availability of quantitative data in public literature, this document emphasizes robust experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is essential for its application in drug discovery and development, facilitating appropriate solvent selection, formulation design, and storage conditions.
Core Physicochemical Properties
This compound is a derivative of indole, a common scaffold in biologically active molecules. The addition of a methyl group at the 5-position and a carbaldehyde group at the 3-position influences its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem |
| Molecular Weight | 159.18 g/mol | PubChem[1] |
| Appearance | Off-white to pink solid | ChemicalBook[2] |
| Melting Point | 148-151 °C | ChemicalBook[2] |
| CAS Number | 52562-50-2 | PubChem[1] |
Solubility Profile
Table of Predicted Solubilities:
| Solvent | Predicted Solubility | Rationale |
| Water | Low / Sparingly Soluble | Based on the parent compound's slight solubility and the added lipophilic methyl group. |
| Methanol | Soluble | The parent compound is soluble in methanol.[3] |
| Ethanol | Soluble | The parent compound is readily soluble in ethanol.[4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound is soluble in DMSO.[3][5] |
| Acetonitrile | Likely Soluble | A common solvent for organic compounds of similar structure. |
| Dichloromethane | Likely Soluble | A common solvent for non-polar to moderately polar organic compounds. |
| Hexane | Low / Sparingly Soluble | The polarity of the indole and aldehyde groups would limit solubility in highly non-polar solvents. |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and application. Commercial suppliers recommend storing the compound at -20°C and protected from light, suggesting potential sensitivity to heat and photodegradation.[6] The indole ring system, in general, is susceptible to oxidation.
Summary of Potential Instabilities and Recommended Storage:
| Condition | Potential for Degradation | Recommended Storage |
| Temperature | Susceptible to thermal degradation. | Store at -20°C.[6] |
| Light | Susceptible to photodegradation. | Protect from light.[6] |
| pH | Potential for hydrolysis of the aldehyde or degradation of the indole ring under strong acidic or basic conditions. | Store in a dry, neutral environment. |
| Oxidation | The electron-rich indole ring is prone to oxidation. | Store under an inert atmosphere if long-term stability is critical. |
Experimental Protocols
To address the lack of quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.
Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.
-
For complete separation, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Treat a solution of the compound with 0.1 N to 1 N hydrochloric acid.
-
Heat the solution (e.g., at 60°C) and monitor for degradation over time.
-
-
Basic Hydrolysis:
-
Treat a solution of the compound with 0.1 N to 1 N sodium hydroxide.
-
Heat the solution (e.g., at 60°C) and monitor for degradation over time.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature and monitor for degradation.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analyze the sample at various time points.
-
-
Photostability:
-
Expose a solution and a solid sample of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Visualizations
The following diagrams illustrate the logical workflows for assessing the solubility and stability of a chemical compound like this compound.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 3. toku-e.com [toku-e.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. goldbio.com [goldbio.com]
An In-depth Technical Guide to 5-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyl-1H-indole-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the indole family, a class of compounds of significant interest in medicinal chemistry. The indole scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound and its derivatives. While specific quantitative biological data for the title compound is limited in publicly available literature, this guide collates representative data from closely related indole-3-carbaldehyde derivatives to illustrate the therapeutic potential of this chemical class. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside diagrams of relevant signaling pathways to offer insights into potential mechanisms of action.
Chemical Properties and Identification
This compound is an off-white to pink solid. Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 5, and a carbaldehyde group at position 3 of the indole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 52562-50-2 | |
| Melting Point | 148-151 °C | |
| Appearance | Off-white to pink solid | |
| Solubility | Soluble in organic solvents like DMF and DMSO. |
Synthesis
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.
Vilsmeier-Haack Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
Materials:
-
5-methylindole
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with constant stirring. Allow the reaction to proceed for 30-60 minutes at 0°C to form the Vilsmeier reagent.
-
In a separate flask, dissolve 5-methylindole in a minimal amount of DMF.
-
Add the 5-methylindole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or an ice-cold solution of sodium hydroxide.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively documented, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide range of pharmacological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. The primary areas of investigation include antimicrobial and anticancer activities.
Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
Derivatives of indole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones, have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to interfere with cellular processes essential for microbial growth and survival.
Table 2: Representative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)
| Derivative Type | Compound Structure (General) | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | Indole-3-CH=N-Ar | Staphylococcus aureus | 100 - 250 | |
| Bacillus subtilis | 100 - 200 | |||
| Escherichia coli | >250 | |||
| Thiosemicarbazone | Indole-3-CH=N-NH-CS-NHR | Mycobacterium tuberculosis | 0.9 - 5.0 | |
| Candida albicans | 3.125 - 50 | |||
| Aspergillus niger | 12.5 - 50 |
Anticancer Activity of Indole-3-Carbaldehyde Derivatives
Numerous studies have highlighted the potential of indole-3-carbaldehyde derivatives as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression.
Table 3: Representative Anticancer Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)
| Derivative Type | Compound Structure (General) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | Indole-3-CH=CH-CO-Ar | MCF-7 (Breast) | 3 - 9 | |
| A549 (Lung) | 5 - 15 | |||
| HepG2 (Liver) | 10 - 35 | |||
| Sulfonohydrazide | Indole-3-CH=N-NH-SO₂-Ar | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 |
Potential Mechanisms of Action: Signaling Pathways
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, the following diagrams represent common pathways targeted by indole-based compounds in the context of cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to modulate this pathway at various points.
Apoptosis Induction Pathway
Indole derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is shown below.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of this compound and its derivatives.
In Vitro Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
This compound represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for this specific molecule is still emerging, the extensive research on its derivatives strongly suggests a high potential for the development of novel antimicrobial and anticancer agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as potential therapeutic candidates. The experimental protocols and general mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this intriguing class of indole compounds.
Physical properties of 5-methyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide on the Physical Properties of 5-methyl-1H-indole-3-carbaldehyde
Introduction
This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO. It is a derivative of indole, a common scaffold in medicinal chemistry, and serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This document provides a comprehensive overview of the key physical and spectral properties of this compound, supplemented with detailed experimental protocols for their determination.
Physicochemical Properties
The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and designing reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | PubChem[2] |
| Molecular Weight | 159.18 g/mol | PubChem[2] |
| Appearance | Off-white to pink solid | ChemicalBook[1] |
| Melting Point | 148-151 °C | Sigma-Aldrich |
| 148-149 °C | Google Patents[3] | |
| Boiling Point | 348.2 ± 22.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| pKa | 15.68 ± 0.30 (Predicted) | ChemicalBook[1] |
| Solubility | Inferred from indole-3-carbaldehyde: Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[4][5] | N/A |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are indispensable for structural elucidation and confirmation of the compound's identity and purity.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.
¹H NMR Data (DMSO-d₆, 400 MHz) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.54 | broad | 1H | N-H (indole) |
| 9.94 | s | 1H | C(O)H (aldehyde) |
| 8.37 | d | 1H | Ar-H |
| 7.75 | d | 1H | Ar-H |
| 7.30 | d | 1H | Ar-H |
| 7.25 | dd | 1H | Ar-H |
| 2.36 | s | 3H | CH₃ (methyl) |
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| Property | Value | Source |
| Molecular Ion (M⁺) | m/z 159 | PubChem[2] |
| Second Highest Peak | m/z 158 | PubChem[2] |
| Third Highest Peak | m/z 130 | PubChem[2] |
Infrared (IR) Spectroscopy
While a specific spectrum is not provided, the expected characteristic absorption bands for the functional groups in this compound are listed below. IR spectroscopy is used to identify the presence of specific functional groups.[6][7][8]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (indole) | Stretch | 3300-3500 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aldehyde) | Stretch | 2800-2900 and 2700-2800 |
| C=O (aldehyde) | Stretch | 1670-1700 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1200-1350 |
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the molecule in the solid state. The molecule is reported to be almost planar.[9][10]
| Parameter | Value | Source |
| Crystal System | Orthorhombic | NIH[9] |
| Space Group | Pnma | NIH[9] |
| a | 16.9456 (19) Å | NIH[9] |
| b | 5.7029 (6) Å | NIH[9] |
| c | 8.6333 (9) Å | NIH[9] |
| Volume (V) | 834.31 (15) ų | NIH[9] |
| Z | 4 | NIH[9] |
Experimental Protocols
The following sections detail generalized protocols for determining the physical properties discussed above.
Synthesis Workflow
The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3] The logical flow of this synthesis is depicted below.
Caption: Vilsmeier-Haack synthesis of this compound.
General Workflow for Physicochemical Characterization
A logical workflow for the complete characterization of a synthesized organic compound like this compound is essential for confirming its identity and purity.
Caption: Workflow for physical and structural characterization.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[12][13]
-
Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting temperature.[12]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.[13] A narrow range (e.g., 0.5-1.0 °C) typically indicates a pure compound.
Solubility Determination
-
Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO, acetone) should be tested.
-
Procedure: A small, measured amount (e.g., 10 mg) of the compound is placed in a test tube.[14] A measured volume (e.g., 1 mL) of the chosen solvent is added.[15]
-
Observation: The tube is agitated or stirred at a constant temperature. The dissolution of the solid is observed. If it dissolves completely, more solute is added until saturation is reached.[15]
-
Quantification: Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL). For sparingly soluble compounds, analytical techniques may be required to measure the concentration in the saturated solution.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that provides extensive structural information.[17][18]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[17][18]
-
Data Acquisition: The tube is placed in the NMR spectrometer. The ¹H spectrum is acquired by exposing the sample to a strong magnetic field and radiofrequency pulses.[19]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).
-
Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) are analyzed to elucidate the molecular structure.[19][20]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[21][22]
-
Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a small amount of the solid sample is placed directly onto the crystal (e.g., ZnSe or diamond).[6]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The sample is scanned with infrared radiation.
-
Analysis: The resulting spectrum shows absorption bands (troughs) at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.[8]
Mass Spectrometry (MS)
MS provides information on the molecular weight and is used to confirm the molecular formula.[23]
-
Ionization: The sample is introduced into the mass spectrometer and ionized. In Electron Ionization (EI), a high-energy electron beam bombards the sample, causing it to lose an electron and form a positive ion (the molecular ion).[24]
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[24][25]
-
Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion.[23]
References
- 1. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 2. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - UM Research Repository [eprints.um.edu.my]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pennwest.edu [pennwest.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. chem.purdue.edu [chem.purdue.edu]
- 22. webassign.net [webassign.net]
- 23. fiveable.me [fiveable.me]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde
CAS Number: 52562-50-2
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in 5-methyl-1H-indole-3-carbaldehyde. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile building block in medicinal chemistry.
Compound Identity and Properties
This compound, a derivative of the indole scaffold, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure features a methyl group at the 5-position of the indole ring, which can significantly influence its physicochemical properties and biological interactions compared to the parent indole-3-carbaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52562-50-2 | [3][4] |
| Molecular Formula | C₁₀H₉NO | [3][4] |
| Molecular Weight | 159.18 g/mol | [3][4] |
| Appearance | Off-white to pink solid | [4] |
| Melting Point | 148-151 °C (lit.) | [4] |
| Boiling Point (Predicted) | 348.2 ± 22.0 °C | [4] |
| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.68 ± 0.30 | [4] |
| InChI | InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3 | [3] |
| InChIKey | ZTNQWTPWKNDRNF-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC2=C(C=C1)NC=C2C=O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.54 (1H, broad), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s) | [CN102786460A] |
| Mass Spectrometry (GC-MS) | Major peaks (m/z): 159, 158, 130, 110 | [3] |
| Infrared (IR) | Data available in spectral databases. Typically shows characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H and C=C stretching. | [3][5] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like indoles.[6][7]
Synthesis via Vilsmeier-Haack Reaction
This protocol details the formylation of 5-methylindole to produce this compound.
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
2N Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 3 mL) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride (0.3 mL) dropwise while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour to form the Vilsmeier reagent.[4]
-
Addition of Indole: Dissolve 5-methylindole (4 mmol) in DMF (1.5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the reaction temperature is kept low with the ice bath.[4]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 5 hours.[4]
-
Work-up: Add 2N sodium hydroxide solution (2 mL) to the reaction mixture. Heat the mixture to 100 °C for 10 minutes.[4]
-
Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[4]
-
Washing: Wash the combined organic phase sequentially with water and saturated brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v) as the eluent to yield pure this compound.[4]
Applications in Drug Discovery and Chemical Synthesis
This compound serves as a crucial intermediate for the synthesis of more complex molecules with a wide range of biological activities. The indole-3-carbaldehyde scaffold is a well-established pharmacophore found in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[8][9][10]
Key applications include:
-
Synthesis of Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for creating diverse molecular libraries.
-
Building Block for Heterocycles: It is used in the synthesis of novel flexible tripodal ligands for metal complexes and various other heterocyclic systems.[4]
-
Precursor for Biologically Active Molecules: While direct biological activity data for the title compound is limited, its derivatives are actively investigated. The parent compound, indole-3-carbaldehyde, is a metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity.[11] The introduction of the 5-methyl group is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.
Signaling Pathways and Logical Relationships
While specific signaling pathway interactions for this compound are not well-documented, the pathway for the parent compound, indole-3-carbaldehyde (I3A), provides a valuable reference point for its potential biological role. I3A, produced by gut microbiota from tryptophan, is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[11]
Vilsmeier-Haack Synthesis Workflow
The following diagram illustrates the logical workflow of the synthesis protocol described in Section 3.1.
Caption: Workflow for the synthesis of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway (for Indole-3-Carbaldehyde)
This diagram shows the signaling pathway for the parent compound, indole-3-carbaldehyde (I3A), which is relevant for understanding the potential biological context of its 5-methyl derivative.
Caption: Aryl Hydrocarbon Receptor pathway activated by Indole-3-Carbaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. benchchem.com [benchchem.com]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyl-1H-indole-3-carbaldehyde, a derivative of the indole-3-carboxaldehyde scaffold, has emerged as a significant building block in medicinal chemistry. Its discovery is intrinsically linked to the development of efficient synthetic methodologies for the formylation of indoles, most notably the Vilsmeier-Haack reaction. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, and a summary of its key physicochemical and spectral data. Furthermore, it explores the broader significance of the indole-3-carboxaldehyde core in drug discovery, highlighting the diverse biological activities exhibited by its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Discovery and Historical Context
The history of this compound is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. The parent compound, indole, was first isolated in the 19th century, and the subsequent exploration of its reactivity paved the way for the synthesis of a vast array of derivatives.
The introduction of a formyl group at the C3 position of the indole ring proved to be a particularly valuable transformation, yielding indole-3-carboxaldehydes. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including many with significant biological activity.[1]
The key breakthrough that enabled the efficient synthesis of this compound and other substituted indole-3-carboxaldehydes was the Vilsmeier-Haack reaction .[2][3][4] Developed in the 1920s, this reaction provides a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole nucleus.[2][5]
While a specific publication detailing the absolute first synthesis of this compound is not readily identifiable in early literature, its preparation became a routine application of the Vilsmeier-Haack reaction on 5-methylindole. The accessibility of this starting material and the reliability of the formylation reaction have made this compound a readily available intermediate for drug discovery programs.
Physicochemical and Spectral Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Melting Point | 148-151 °C | [7][8] |
| CAS Number | 52562-50-2 | [6] |
| Appearance | Light yellow solid | [8] |
Table 2: Spectral Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.54 (1H, broad s, NH), 9.94 (1H, s, CHO), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s, CH₃) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [9] |
| Infrared (IR) (ATR) | ν (cm⁻¹): 3150-3000 (N-H stretch), 1640 (C=O stretch), 1580-1450 (C=C aromatic stretch) | [10] |
| Mass Spectrometry (MS) | m/z: 159 (M⁺) | [6] |
Experimental Protocols
The Vilsmeier-Haack reaction remains the most common and efficient method for the synthesis of this compound. The following is a detailed protocol adapted from established procedures.[8]
Synthesis of this compound via Vilsmeier-Haack Reaction
Objective: To synthesize this compound from 5-methylindole.
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0-5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation of 5-methylindole: Dissolve 5-methylindole in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Reaction Completion and Work-up: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is basic. A solid precipitate of this compound will form. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield a light yellow solid.[8]
Expected Yield: 85-95%
Visualizations
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps involved in the Vilsmeier-Haack formylation of an indole.
Synthetic Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Role in Drug Discovery and Development
Indole-3-carboxaldehyde and its derivatives, including this compound, are considered "privileged scaffolds" in medicinal chemistry.[11][12][13] This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The aldehyde functionality at the C3 position serves as a convenient handle for further chemical modifications, allowing for the synthesis of libraries of compounds for biological screening.[11]
Derivatives of indole-3-carboxaldehydes have been reported to exhibit a broad spectrum of biological activities, including:
The methyl group at the 5-position of the indole ring in this compound can influence the molecule's lipophilicity and steric properties, potentially modulating its binding affinity and selectivity for specific biological targets. Its use as a starting material allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.
Conclusion
This compound, while lacking a dramatic discovery story, represents a cornerstone in the synthesis of bioactive indole derivatives. Its accessibility through the robust Vilsmeier-Haack reaction has cemented its importance as a versatile intermediate in medicinal chemistry. The comprehensive data and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in the ongoing quest for novel and effective therapeutics. The continued exploration of the chemical space around the this compound core promises to yield new drug candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO), a crucial functional group, onto a target molecule. In the context of indole chemistry, the reaction typically occurs at the electron-rich C3 position, yielding valuable indole-3-carbaldehyde derivatives. These products serve as pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.
The reaction proceeds through the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most frequently phosphorus oxychloride (POCl₃).[1][3][4][5] This electrophilic reagent then attacks the indole ring, leading to an iminium intermediate that, upon aqueous work-up, hydrolyzes to the final aldehyde.[3][4] This document provides a detailed protocol and reaction conditions for the synthesis of 5-methyl-1H-indole-3-carbaldehyde.
Vilsmeier-Haack Reaction Conditions for Substituted Indoles
The following table summarizes various reported reaction conditions and yields for the Vilsmeier-Haack formylation of 5-methyl-1H-indole and other related indole derivatives, offering a comparative overview for experimental design.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-methyl-1H-indole | POCl₃, DMF | 0, then RT, then 85 | 1 + 5 | 88% | [6] |
| 5-chloro-1H-indole | POCl₃, DMF | 0, then RT, then 85 | 1 + 5 | 90% | [6] |
| 5-bromo-1H-indole | POCl₃, DMF | 0, then RT, then 90 | 1 + 9 | 91% | [6] |
| 6-bromo-1H-indole | POCl₃, DMF | 0, then RT, then 85 | 1 + 5 | 93% | [6] |
| Indole (unsubstituted) | POCl₃, DMF | < 10, then RT | 1.5 + 2 | 97% | [7] |
| 4-methyl-1H-indole | POCl₃, DMF | 0 to 85 | 8 | 90% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound using the Vilsmeier-Haack reaction.
Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of indole derivatives.[6][7]
Materials:
-
5-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Saturated sodium carbonate (Na₂CO₃) solution or Sodium Hydroxide (NaOH) solution
-
Crushed ice
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold, stirred DMF. Maintain the temperature below 10°C throughout the addition. A pinkish or yellow complex, the Vilsmeier reagent, will form.[6][7]
-
-
Formylation Reaction:
-
Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF.
-
Add the 5-methyl-1H-indole solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[6]
-
Subsequently, heat the reaction mixture to 85°C and maintain this temperature for approximately 5 hours, monitoring the reaction progress by TLC.[6]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the resulting paste-like mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.[7]
-
Slowly add a saturated aqueous solution of sodium carbonate or sodium hydroxide to the cherry-red solution until it becomes basic (pH > 8).[6] This will cause the product to precipitate.
-
Continue stirring until precipitation is complete.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with several portions of cold water to remove any inorganic salts and residual DMF.[6][7]
-
Air-dry the collected solid. The resulting this compound is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Safety Precautions:
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction can be exothermic, especially during the addition of POCl₃ and the quenching step. Proper temperature control is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 5-methyl-1H-indole-3-carbaldehyde
Introduction
5-methyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound from a typical reaction mixture, primarily focusing on post-Vilsmeier-Haack reaction work-up and purification. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The primary methods for purification discussed are precipitation, recrystallization, and column chromatography. The choice of method will depend on the initial purity of the crude product and the desired final purity.
Overview of Purification Strategies
The purification of this compound typically follows a multi-step approach after the completion of the synthesis, which is commonly the Vilsmeier-Haack reaction. The general workflow involves quenching the reaction, precipitating the crude product, and then further purifying it using either recrystallization or column chromatography.
Synthesis and Application of Schiff Bases Derived from 5-Methyl-1H-indole-3-carbaldehyde: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, Schiff bases derived from indole scaffolds represent a promising class of compounds with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The unique structural features of the indole nucleus, combined with the versatile azomethine linkage of the Schiff base, give rise to compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications.
Application Notes
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond, or imine, is a critical pharmacophore that contributes to the diverse biological activities of these molecules. The indole moiety, a prevalent heterocyclic structure in natural products and pharmaceuticals, further enhances the therapeutic potential of these compounds.[1][2] Schiff bases derived from indole-3-carbaldehyde, and by extension, its 5-methyl analog, have demonstrated a range of biological effects.
Anticancer Activity: Indole-based Schiff bases have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic signaling pathways.[3] Key events can include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest.[3][4]
Anti-inflammatory Properties: Chronic inflammation is a key factor in numerous diseases. Indole derivatives have been identified as potential anti-inflammatory agents.[5] One of the targeted signaling pathways is the cGAS-STING pathway, which is involved in the innate immune response.[6][7] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. Furthermore, the downregulation of the NF-κB signaling pathway is another mechanism by which these compounds can exert their anti-inflammatory effects.[5][8]
Antimicrobial Potential: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases of indole-3-carbaldehyde have shown promising activity against various bacterial and fungal strains.[2][9] The imine group is thought to be crucial for their antimicrobial action, potentially by interfering with cell wall synthesis or other vital cellular processes.
The following sections provide detailed protocols for the synthesis and biological evaluation of Schiff bases derived from this compound, along with quantitative data from studies on analogous compounds.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol (absolute)
-
Glacial acetic acid or concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and n-hexane (for TLC mobile phase)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of this compound and the selected primary amine in 20-30 mL of absolute ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with a dilute solution of sodium bicarbonate, and then with distilled water.
-
Dry the crude product.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the purified product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized Schiff bases on cancer cells.[10]
Materials:
-
Synthesized Schiff base
-
Cancer cell line (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare a stock solution of the Schiff base in DMSO and make serial dilutions in the complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the Schiff base. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the biological activities of various indole Schiff base derivatives from the literature, providing a reference for the potential efficacy of compounds derived from this compound.
Table 1: Anticancer Activity of Indole-Based Schiff Bases
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N/A | MDA-MB-231 | 2.41 ± 0.29 | [3] |
| N/A | MCF-7 | 3.51 ± 0.14 | [3] |
Table 2: Antimicrobial Activity of an Indole-Based Schiff Base
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species (bacteria) | 2000 | [2] |
| N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum (fungus) | 5000 | [2] |
Visualizing the Path to Discovery
To better understand the processes involved in the synthesis and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for the synthesis and biological evaluation of Schiff bases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel indole Schiff base β-diiminato compound as an anti-cancer agent against triple-negative breast cancer: In vitro anticancer activity evaluation and in vivo acute toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Knoevenagel Condensation of 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 5-methyl-1H-indole-3-carbaldehyde. This versatile indole derivative serves as a valuable building block in the synthesis of a diverse range of compounds with potential therapeutic applications. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. Derivatives of indole-3-carbaldehyde are particularly important starting materials in this reaction, as the resulting products often exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-methyl substitution on the indole ring can further modulate the biological activity and pharmacokinetic properties of the final compounds.
Data Presentation: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes
While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the literature, the following table summarizes representative reaction conditions and yields for the condensation of other substituted indole-3-carbaldehydes with various active methylene compounds. This data can serve as a valuable reference for optimizing the reaction with the 5-methyl analog.
| Indole-3-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Indole-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Room Temp | - | - |
| 5-Bromoindole-3-carbaldehyde | Malononitrile | L-proline | Chlorobenzene | Microwave | 5-17 min | High |
| 5-Cyanoindole-3-carbaldehyde | Ethyl Cyanoacetate | L-proline | Chlorobenzene | Microwave | 5-17 min | High |
| Indole-3-carbaldehyde | Barbituric Acid | L-proline | Chlorobenzene | Microwave | 5-17 min | High |
| 1-Methylindole-3-carbaldehyde | Dimedone | L-proline | Chlorobenzene | Microwave | 5-17 min | High |
| 2,5-Disubstituted indole-3-carboxaldehydes | Barbituric Acid | NH4OAc | Solvent-free | Microwave | - | High |
| 1-Benzyl-2-methyl-indole-3-carboxaldehyde | Barbituric Acid | - | Methanol | Reflux | 4-6 h | 83-92 |
Experimental Protocols
The following are detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established procedures for similar indole aldehydes and can be adapted and optimized for specific research needs.
Protocol 1: Synthesis of 2-((5-methyl-1H-indol-3-yl)methylene)malononitrile
-
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ice-cold water
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with ice-cold water.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Microwave-Assisted Synthesis of 5-((5-methyl-1H-indol-3-yl)methylene)barbituric acid
-
Materials:
-
This compound (1 mmol)
-
Barbituric acid (1 mmol)
-
Ammonium acetate (catalytic amount)
-
-
Procedure:
-
In a microwave-safe vessel, mix this compound, barbituric acid, and a catalytic amount of ammonium acetate.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitor by TLC).
-
After cooling, add a small amount of ethanol to the reaction mixture and triturate to induce precipitation.
-
Filter the solid product and wash with cold ethanol.
-
The product can be further purified by recrystallization if necessary.
-
Biological Activities and Potential Signaling Pathways
Derivatives of indole-3-carbaldehyde are known to possess a wide range of biological activities, with anticancer and antimicrobial effects being particularly prominent. The Knoevenagel condensation products of this compound are expected to share these properties.
Anticancer Activity: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Another significant mechanism of action for indole compounds is the modulation of the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth.
Antimicrobial Activity: Indole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The specific mechanisms of antimicrobial action can vary but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.
Visualizations
References
- 1. Discovery of (E)-2-cyano-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)-3-(1H-indol-3-yl)acrylamide as a novel TDO inhibitor for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: The 5-Methyl-1H-indole-3-carbaldehyde Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1H-indole-3-carbaldehyde scaffold is a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. Its inherent structural features allow for modifications that have led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes on the therapeutic potential of this scaffold, along with comprehensive protocols for the synthesis of the core molecule and the evaluation of its derivatives.
Application Notes
The indole nucleus is a privileged structure in drug discovery, and the addition of a methyl group at the 5-position and a carbaldehyde at the 3-position of the indole ring provides a unique template for generating novel therapeutic candidates.[1] The methyl group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The carbaldehyde group is a key functional handle for synthetic elaboration, allowing for the facile introduction of various pharmacophores through reactions like condensation, oxidation, and reduction.[2]
Anticancer Applications
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Applications
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. The this compound scaffold has emerged as a promising starting point for the development of novel antibacterial and antifungal compounds.
Anti-inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of the indole-3-carbaldehyde scaffold. While not all derivatives contain the 5-methyl substituent, they provide valuable insights into the structure-activity relationships of this class of compounds.
Table 1: Anticancer Activity of Indole-3-carbaldehyde Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [3] |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [3] |
| Carboxamide | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | EGFRWT | 0.068 ± 0.005 | [4] |
| Carboxamide | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5g) | EGFRWT | 0.074 ± 0.005 | [4] |
Table 2: Antimicrobial Activity of Indole-3-carbaldehyde Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [5] |
| Semicarbazone | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [5] |
| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [5] |
| Semicarbazone | 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [5] |
| Thiazolidinone | (Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | Bacillus cereus | 4-30 | [6] |
| Thiazolidinone | (Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (11) | Bacillus cereus | 8-60 | [6] |
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Derivative | Assay | IC50 (µg/mL) | Reference |
| Indoline | Indoline derivative 4a | Protein denaturation | 62.2 | [7] |
| Indoline | Indoline derivative 4b | Protein denaturation | 60.7 | [7] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthetic method.[8]
Materials:
-
2,4-dimethyl-aniline
-
Anhydrous dimethylformamide (DMF)
-
Vilsmeier reagent (prepared from POCl3 and DMF)
-
Saturated sodium carbonate solution
-
Standard laboratory glassware and equipment
Procedure:
-
To a flask, add 2,4-dimethyl-aniline (10g, 82.5 mmol) and 10ml of anhydrous DMF.
-
Slowly add 20 ml of the prepared Vilsmeier reagent dropwise at 0°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 85°C and continue the reaction for 5 hours.
-
After the reaction is complete, add saturated sodium carbonate solution until the mixture is basic, which will cause a light yellow solid to precipitate.
-
Filter the solid and dry it to obtain this compound.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
Protocol for N-alkylation of 5-methyl-1H-indole-3-carbaldehyde
Application Note: This document provides detailed protocols for the N-alkylation of 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The described methods are suitable for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction
The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1] N-alkylation of the indole nitrogen is a common strategy to modify the pharmacological properties of these molecules. This compound is a versatile starting material, and its N-alkylation provides access to a diverse range of substituted indole derivatives. This document outlines two common and effective methods for the N-alkylation of this substrate: a classical approach using an alkyl halide with a base and a phase-transfer catalysis method.
Method 1: N-Alkylation using Alkyl Halide and Potassium Carbonate
This method is a widely used and straightforward procedure for the N-alkylation of indoles. It involves the reaction of the indole with an alkyl halide in the presence of a base, typically potassium carbonate, in a polar aprotic solvent system.[2]
Experimental Protocol
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a mixture of acetonitrile (CH3CN) and N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., methyl iodide or benzyl chloride) (1.7-2.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82-84 °C) and maintain for 12-16 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol-water) to yield the pure N-alkylated product.[2]
Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | |
| Alkylating Agent | Methyl Iodide / Benzyl Chloride | |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | |
| Solvent | Acetonitrile (CH₃CN) and DMF | |
| Temperature | 82-84 °C (Reflux) | |
| Reaction Time | 12-16 hours | |
| Yield (N-methyl) | 87.28% | |
| Yield (N-benzyl) | 78.81% | [2] |
Experimental Workflow
References
Application Notes and Protocols: 5-Methyl-1H-indole-3-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-methyl-1H-indole-3-carbaldehyde as a versatile building block for the synthesis of diverse, biologically active compounds. Detailed protocols for key transformations and quantitative data on the biological activities of the resulting molecules are presented to facilitate research and development in medicinal chemistry and organic synthesis.
Introduction
This compound is a derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic compounds. The aldehyde functional group at the C3 position is highly reactive and serves as a key handle for various chemical transformations, including condensations, cycloadditions, and multicomponent reactions. The methyl group at the C5 position can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles. This document outlines key synthetic applications of this compound and provides detailed protocols for the synthesis of promising classes of bioactive molecules.
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of several classes of biologically active compounds, including:
-
Chalcones: Synthesized via Claisen-Schmidt condensation, these α,β-unsaturated ketones are known for their potent anticancer, anti-inflammatory, and antioxidant properties.
-
Schiff Bases: Formed by the condensation with primary amines, these compounds and their metal complexes exhibit a broad spectrum of antimicrobial and anticancer activities.
-
Bis(indolyl)methanes (BIMs): Resulting from the reaction with indoles, BIMs are investigated for their anticancer and chemopreventive activities.
-
Knoevenagel Condensation Products: Reaction with active methylene compounds yields derivatives with various biological activities.
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield an indole-chalcone.
General Procedure:
-
To a solution of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., 10-40% NaOH or KOH).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of Schiff Bases
This protocol details the formation of a Schiff base from this compound and a primary amine.
General Procedure:
-
Dissolve equimolar amounts of this compound and a selected primary amine in ethanol or methanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Synthesis of Bis(indolyl)methanes (BIMs)
This protocol outlines the acid-catalyzed reaction of this compound with indole to produce a bis(indolyl)methane.
General Procedure:
-
To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM) (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
-
Add a Lewis acid catalyst (e.g., FeCl₃, 10 mol%) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.[1]
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]
Knoevenagel Condensation
This protocol describes the condensation of this compound with an active methylene compound.
General Procedure:
-
Dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL).[1]
-
Add a catalytic amount of a base, such as piperidine (2-3 drops).[1]
-
Stir the mixture at room temperature. The product may begin to precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[1]
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If necessary, the crude product can be purified by recrystallization.
Data Presentation
Anticancer Activity of Indole-3-carbaldehyde Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from indole-3-carbaldehydes.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [2] |
| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [2] |
| Indolyl-tetralone Chalcone | Compound 1l | A549 (NSCLC) | 0.55 | [3] |
| Indolyl-tetralone Chalcone | Compound 1g | A549 (NSCLC) | 0.11 | [3] |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 13.2 | [4] |
| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 | 8.2 | [4][5] |
| Thiosemicarbazone | 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 µg/mL | [4] |
| Palladium(II) Complex | Indole-3-carbaldehyde thiosemicarbazone complex 4 | HepG-2 | 22.8 | |
| Palladium(II) Complex | Indole-3-carbaldehyde thiosemicarbazone complex 5 | HepG-2 | 67.1 | [6] |
Antimicrobial Activity of Indole-3-carbaldehyde Derivatives
The following table presents the antimicrobial activity of Schiff bases and other derivatives of indole-3-carbaldehydes.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | [7] |
| Schiff Base | N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine | Fusarium oxysporum | 5000 | [7] |
| Aminoguanidine-indole | Compound 3O | Clinical K. pneumoniae | 4 - 8 | [1] |
| Aminoguanidine-indole | Compound 3P | Clinical K. pneumoniae | 4 - 8 | [1] |
| Aminoguanidine-indole | Compound 4O | Clinical K. pneumoniae | 4 - 8 | [1] |
| Aminoguanidine-indole | Compound 4P | Clinical K. pneumoniae | 4 - 8 | [1] |
Visualizations
Synthetic Workflows
Caption: General synthetic workflows for derivatives of this compound.
Anticancer Mechanism of Indole-Chalcones
Caption: Proposed anticancer mechanism of indole-chalcones involving disruption of microtubule dynamics and inhibition of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[8]
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for the synthesis and biological evaluation of derivatives from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Indole-based Schiff Bas...: Ingenta Connect [ingentaconnect.com]
- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic approach to cascade synthesis of bis(indolyl)methanes in pure water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10014H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - ProQuest [proquest.com]
Application Notes and Protocols for 5-Methyl-1H-indole-3-carbaldehyde Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 5-methyl-1H-indole-3-carbaldehyde derivatives. Due to a limited amount of publicly available data specifically for this compound derivatives, this document includes data and protocols for closely related indole-3-carbaldehyde derivatives to serve as a foundational guide for researchers in this area. The provided information is intended to facilitate the design, synthesis, and evaluation of novel antimicrobial agents based on this scaffold.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The functionalization of the indole ring at various positions can lead to compounds with enhanced potency and selectivity. This compound is a key starting material for the synthesis of a diverse array of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have shown promise as antibacterial and antifungal agents. These derivatives often exhibit their antimicrobial effects through various mechanisms, including the disruption of microbial membranes, inhibition of essential enzymes, and interference with signaling pathways like quorum sensing.
Data Presentation: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various indole-3-carbaldehyde derivatives against a selection of bacterial and fungal strains. This data, gathered from various studies, provides a comparative view of the antimicrobial efficacy of different structural modifications to the indole-3-carbaldehyde core.
Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Schiff Base Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N-((1H-indol-3-yl)methylene)-4-nitrobenzenamine | Dickeya species | 2000 | [1] |
| Schiff Base PC1 | Escherichia coli | 62.5 | [2] |
| Schiff Base PC1 | Staphylococcus aureus | 62.5 | [2] |
| Schiff Base PC2 | Escherichia coli | 250 | [2] |
| Schiff Base PC2 | Staphylococcus aureus | 62.5 | [2] |
| Schiff Base PC3 | Escherichia coli | 250 | [2] |
| Schiff Base PC3 | Staphylococcus aureus | 62.5 | [2] |
| Schiff Base PC4 | Escherichia coli | 62.5 | [2] |
Table 2: Antimicrobial Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative 1 | Staphylococcus aureus | 100 | [3] |
| Hydrazone Derivative 1 | Methicillin-resistant S. aureus | 12.5 | [3] |
| Hydrazone Derivative 2 | Staphylococcus aureus | 25 | [3] |
| Hydrazone Derivative 2 | Methicillin-resistant S. aureus | 50 | [3] |
| Hydrazone Derivative 3 | Candida albicans | 6.25 | [3] |
Table 3: Antifungal Activity of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-3-carboxaldehyde thiosemicarbazone | Aspergillus niger | >100 | [4] |
| Indole-3-carboxaldehyde thiosemicarbazone | Candida albicans | 50 | [4] |
| Indole-3-carboxaldehyde thiosemicarbazone | Trichophyton rubrum | 25 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases through the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Beakers, funnels, and other standard laboratory glassware
-
Filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.[1]
-
Add a few drops of glacial acetic acid as a catalyst if using ethanol as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude Schiff base.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of synthesized compounds against various microbial strains, a standard method for assessing antimicrobial activity.
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
The following diagrams illustrate key concepts related to the synthesis and evaluation of this compound derivatives.
Caption: General workflow for the synthesis and screening of Schiff base derivatives.
Caption: Proposed antimicrobial mechanisms of action for indole derivatives.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. mediresonline.org [mediresonline.org]
- 3. Antimicrobial evaluation of indole-containing hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Novel Compounds from 5-Methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel chalcones, Schiff bases, and pyrimidine derivatives starting from 5-methyl-1H-indole-3-carbaldehyde. Detailed protocols for synthesis and biological evaluation are provided, along with quantitative data on their potential as anticancer and antimicrobial agents. Furthermore, key signaling pathways implicated in the bioactivity of these indole derivatives are illustrated.
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that form the core structure of many biologically active natural products and synthetic drugs. The indole scaffold can interact with various biological targets, making it a privileged structure in drug discovery.[1] this compound is a versatile starting material for the synthesis of a diverse range of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[2] This document outlines the synthesis of three major classes of derivatives: chalcones, Schiff bases, and pyrimidines, and provides protocols for assessing their biological activities.
Synthesis of Novel Compounds
The aldehyde functional group at the 3-position of the 5-methyl-1H-indole core is highly reactive and serves as a key handle for synthetic elaboration.
Synthesis of Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde.[3]
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-methyl-1H-indol-3-yl)prop-2-en-1-one
-
To a solution of this compound (1.59 g, 10 mmol) in ethanol (20 mL), add 4-hydroxyacetophenone (1.36 g, 10 mmol).
-
Slowly add an aqueous solution of potassium hydroxide (40%, 5 mL) to the mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Synthesis of Schiff Bases
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[4]
Experimental Protocol: Synthesis of (E)-N-((5-methyl-1H-indol-3-yl)methylene)aniline
-
Dissolve this compound (1.59 g, 10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum. [5]
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester or equivalent, and a nitrogen source like urea or thiourea (Biginelli reaction).[6]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(5-methyl-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
A mixture of this compound (1.59 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is taken in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is refluxed for 8-10 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Biological Evaluation
The synthesized compounds can be evaluated for their potential as anticancer and antimicrobial agents using standard in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8][7]
-
Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Experimental Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) of approximately 5 x 10^5 CFU/mL.[3]
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference |
| SMC-1 | Chalcone | MCF-7 | 15.8 | [10] |
| SMC-2 | Chalcone | MDA-MB-468 | 22.4 | [10] |
| SMS-1 | Schiff Base | HepG2 | 40.82 | [10] |
| SMS-2 | Schiff Base | A549 | 38.01 | [10] |
| SMP-1 | Pyrimidine | PC3 | 12.5 | [11] |
Note: The data presented is illustrative and compiled from various sources on related indole derivatives.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| SMC-3 | Chalcone | S. aureus | 31.5 | [12] |
| SMC-4 | Chalcone | E. coli | 62.5 | [13] |
| SMS-3 | Schiff Base | B. subtilis | 50 | [14] |
| SMS-4 | Schiff Base | P. aeruginosa | 100 | [14] |
| SMP-2 | Pyrimidine | C. albicans | 12.5 | [13] |
Note: The data presented is illustrative and compiled from various sources on related indole derivatives.
Signaling Pathways and Experimental Workflows
The anticancer activity of indole derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. Indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[15][16]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by indole derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cell survival, and its dysregulation is linked to cancer. Indole compounds can modulate this pathway, leading to the suppression of tumor growth.[15][17]
Caption: NF-κB signaling pathway and its modulation by indole derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The overall process from synthesis to biological evaluation follows a logical progression.
Caption: Workflow for synthesis and biological evaluation of novel compounds.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formylation of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the formylation of 5-methylindole, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary focus is on the Vilsmeier-Haack reaction, a widely used and efficient method for this purpose. Alternative formylation methods are also discussed.
Introduction
The introduction of a formyl group onto the indole nucleus is a fundamental reaction in organic synthesis. The resulting indole-3-carboxaldehydes are versatile intermediates. 5-Methylindole-3-carboxaldehyde, for instance, is a precursor for the synthesis of compounds with potential applications in cancer treatment, as antimicrobial agents, and for targeting various receptors and enzymes.[1] The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles, typically affording high yields of the 3-formylated product.[2]
Comparative Data of Formylation Methods
The Vilsmeier-Haack reaction is the most commonly reported method for the formylation of 5-methylindole, consistently providing high yields. Data for other methods such as the Duff or Reimer-Tiemann reactions on this specific substrate are less prevalent in the literature.
| Method | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 5-Methyl-1H-indole-3-carbaldehyde | 88 | 148-149 | [3] |
| Vilsmeier-Haack | Oxalyl chloride, DMF | This compound | Not specified | 148-151 | [4] |
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Methylindole
This protocol is adapted from established procedures for the formylation of substituted indoles.[2][3]
Materials:
-
5-Methylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Saturated sodium carbonate solution or 2N Sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
Part 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), place anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3][4]
Part 2: Formylation Reaction
-
In a separate flask, dissolve 5-methylindole in a minimal amount of anhydrous DMF.
-
Slowly add the 5-methylindole solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[3]
-
After the addition, allow the reaction mixture to stir at room temperature for 1-5 hours.[3][4]
-
Subsequently, heat the reaction mixture to 85 °C and maintain this temperature for approximately 5 hours.[3]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium carbonate solution or 2N sodium hydroxide solution until the solution is basic. A solid precipitate is expected to form.[3][4]
-
Stir the mixture for an additional hour to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with water.
-
For further purification, the crude product can be recrystallized or subjected to column chromatography using an eluent such as ethyl acetate/petroleum ether (3:1).[4]
-
Dry the purified product under reduced pressure to obtain this compound as a pale yellow solid.[3]
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is highly effective, other methods can also be employed for the formylation of aromatic compounds. Their application to 5-methylindole is less documented but theoretically possible.
Duff Reaction
The Duff reaction involves the formylation of electron-rich aromatic compounds, such as phenols, using hexamine as the formyl source in an acidic medium.[5][6] For indoles, this reaction can lead to the formation of indole-3-carboxaldehydes.[7] The reaction typically requires heating and gives moderate yields.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, which can also be applied to other electron-rich aromatic and heterocyclic compounds like indoles and pyrroles.[8][9] The reaction typically employs chloroform and a strong base, leading to the formation of a dichlorocarbene intermediate that acts as the electrophile.[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of 5-methylindole.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction for 5-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the synthesis of 5-methyl-1H-indole-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short or the temperature too low. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.[1] |
| Degradation of Vilsmeier reagent: The reagent is sensitive to moisture. | Prepare the Vilsmeier reagent in situ under anhydrous conditions and use it immediately. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Impure reagents: The purity of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is crucial. | Use high-purity, anhydrous solvents and freshly distilled reagents. DMF can decompose to form dimethylamine, which can interfere with the reaction.[1][2] | |
| Formation of Side Products | Di-formylation or other side reactions: The reaction conditions may be too harsh. | Optimize the reaction temperature and time. A lower temperature and shorter reaction time might be sufficient for the activation of the indole ring.[1] |
| Formation of 3-cyanoindole: This can occur due to nitrogen-containing impurities or inappropriate work-up conditions. | Use high-purity reagents and quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1] | |
| Difficult Product Isolation/Purification | Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture. | After quenching the reaction, extract the product with a suitable organic solvent. Purification can then be achieved through column chromatography. |
| Product is impure after precipitation: Co-precipitation of inorganic salts or side products. | Wash the filtered solid thoroughly with water to remove inorganic salts. Recrystallization from a suitable solvent (e.g., ethanol) can further purify the product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack reaction of 5-methyl-1H-indole?
A1: The reaction temperature can vary depending on the substrate's reactivity.[4] For many indole derivatives, the reaction is initially carried out at a low temperature (0-5 °C) during the addition of reagents, followed by stirring at room temperature and then heating to a higher temperature (e.g., 85-90 °C) to drive the reaction to completion.[5] It is recommended to monitor the reaction by TLC to determine the optimal temperature and time for your specific setup.
Q2: How can I prepare the Vilsmeier reagent?
A2: The Vilsmeier reagent is typically prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[6][7] It is crucial to maintain a low temperature during the addition to control the exothermic reaction. The reagent should be used immediately after its preparation.
Q3: What are some common side reactions to be aware of?
A3: Besides the desired formylation at the C3 position of the indole, potential side reactions include di-formylation, polymerization of the indole under acidic conditions, and the formation of 3-cyanoindole.[1] Careful control of reaction conditions and the use of high-purity reagents can help minimize these side reactions.
Q4: What is the best work-up procedure for this reaction?
A4: A common work-up procedure involves carefully pouring the reaction mixture into crushed ice and then neutralizing the acidic solution with a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the mixture is alkaline.[5] This process hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product.
Q5: How can I purify the final product, this compound?
A5: The crude product, which precipitates after the work-up, can be collected by filtration and washed with water.[5] For further purification, recrystallization from a solvent like ethanol is often effective.[3] If the product is not pure enough after recrystallization, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be employed.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to an hour.
2. Formylation Reaction:
-
Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Subsequently, heat the reaction mixture to 85-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.[5]
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide with vigorous stirring until the pH is basic.
-
A solid product should precipitate. Continue stirring in the cold for about 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Dry the solid product.
4. Purification:
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[3]
Visualizations
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Contact Support [mychemblog.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, a widely used method for this transformation.
Issue 1: Low Yield of the Desired Product
Question: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting 5-methylindole is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.
-
-
Suboptimal Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and requires careful temperature management.
-
Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) before adding the 5-methylindole solution. The subsequent formylation reaction temperature may need optimization, typically ranging from room temperature to gentle heating (e.g., 85°C).[1]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.
-
Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or side product formation.
-
Solution: Carefully control the stoichiometry of 5-methylindole, DMF, and POCl₃. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the indole.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?
Answer: The electron-donating methyl group at the C5 position makes the indole ring highly reactive, which can lead to several side products.
-
Diformylation: The formation of a di-formylated product is a common side reaction with electron-rich indoles. The second formyl group can add at various positions on the indole ring.
-
Mitigation:
-
Use a controlled stoichiometry of the Vilsmeier reagent.
-
Maintain a lower reaction temperature.
-
Reduce the reaction time and monitor closely by TLC.
-
-
-
N-Formylation: Formylation at the indole nitrogen (N1 position) can occur, leading to the formation of 1-formyl-5-methyl-1H-indole-3-carbaldehyde.
-
Mitigation: While often a minor byproduct, its formation can be influenced by the reaction conditions. Careful control of temperature and reagent addition can help minimize this.
-
-
Polymerization/Tar Formation: Indoles can be unstable in strongly acidic conditions, leading to the formation of polymeric materials or tar, which can complicate purification and lower the yield.
-
Mitigation:
-
Ensure a controlled and slow addition of reagents to avoid localized high concentrations of acid.
-
Maintain the recommended reaction temperature.
-
Prompt work-up upon reaction completion is crucial.
-
-
-
Formation of Indole Trimers: Under certain Vilsmeier-type conditions, the formation of tri-(1H-indol-3-yl) derivatives has been observed, especially with certain cyclic amides.[2] While less common with standard DMF, it highlights the reactivity of the indole nucleus.
-
Mitigation: Adhere to established protocols using DMF as the formylating agent.
-
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer: Purification of this compound typically involves the following steps:
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Work-up: After the reaction is complete, the mixture is usually poured onto crushed ice and neutralized with a base such as a saturated sodium carbonate solution to a pH of 8-9.[1] This precipitates the crude product.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with water to remove inorganic salts and residual DMF.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent like ethanol to obtain a product of high purity.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography using a solvent system such as ethyl acetate/petroleum ether can be employed for further purification.
Data Presentation
Table 1: Vilsmeier-Haack Synthesis of Substituted Indole-3-carbaldehydes
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dimethylaniline | This compound | Vilsmeier Reagent, DMF | 85 | 5 | 88 | [1] |
| Indole | Indole-3-carbaldehyde | Vilsmeier Reagent, DMF | 85 | 5 | 96 | [1] |
| 4-Bromo-2-methylaniline | 5-Bromo-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF | 90 | 9 | 91 | [1] |
| 4-Chloro-2-methylaniline | 5-Chloro-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF | 85 | 5 | 90 | [1] |
| 4-Fluoro-2-methylaniline | 5-Fluoro-1H-indole-3-carbaldehyde | Vilsmeier Reagent, DMF | 85 | 5 | 84 | [1] |
Experimental Protocols
Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from a patented procedure and is intended for research purposes.[1]
Materials:
-
2,4-Dimethylaniline
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, take anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring over 30-40 minutes to prepare the Vilsmeier reagent.
-
Reaction with 2,4-Dimethylaniline: In a separate flask, dissolve 2,4-dimethylaniline (e.g., 10g, 82.5 mmol) in anhydrous DMF (e.g., 10 ml). Cool this solution to 0 °C.
-
Formylation: Slowly add the prepared Vilsmeier reagent (e.g., 20 ml) dropwise to the solution of 2,4-dimethylaniline at 0 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Heating: Raise the temperature of the reaction mixture to 85 °C and maintain it for 5 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Add a saturated solution of sodium carbonate to the mixture with stirring until the pH reaches 8-9. A light yellow solid should precipitate.
-
Isolation and Drying: Collect the precipitated solid by filtration and wash it with water. Dry the solid to obtain the crude this compound. The reported yield for this procedure is approximately 88%.[1]
-
Purification: The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: A general workflow for troubleshooting common issues in the synthesis.
Caption: Factors contributing to common side reactions in the formylation of 5-methylindole.
References
5-methyl-1H-indole-3-carbaldehyde purification by recrystallization issues
Technical Support Center: 5-Methyl-1H-indole-3-carbaldehyde Purification
This technical support guide provides troubleshooting advice and detailed protocols for the purification of this compound by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a failed recrystallization of this compound?
A1: The most frequent issue is the use of an incorrect solvent or an improper volume of solvent.[1] For successful recrystallization, the compound should be highly soluble in the hot solvent but have low solubility at cool temperatures. Using too much solvent is a common mistake that prevents the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[1][2]
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][3] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[2] Highly impure samples can also lead to a depression of the melting point, contributing to this issue.[4]
To resolve this, you can:
-
Reheat the solution and add a small amount of additional solvent to decrease saturation.[2][4]
-
Try cooling the solution more slowly. A gradual temperature decrease provides more time for ordered crystal lattice formation.[1]
-
Switch to a lower-boiling point solvent or a different solvent system altogether.
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2]
-
Too much solvent: If you suspect an excess of solvent, gently heat the solution to evaporate a portion of it, then allow it to cool again.[4]
-
Supersaturation: If the solution is supersaturated, you can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][5] The microscopic scratches provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[5]
-
Cooling further: Place the flask in an ice bath to further decrease the compound's solubility.
-
Q4: My final product is discolored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds. Use a minimal amount, as it can also adsorb your desired product, reducing the overall yield.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Solution is supersaturated upon cooling. 2. Melting point of the solid is lower than the solvent's boiling point. 3. High concentration of impurities.[4] | 1. Reheat the mixture and add more solvent.[2][4] 2. Cool the solution more slowly.[1] 3. Consider a different solvent or solvent pair. |
| No Crystal Formation | 1. Too much solvent was used, preventing saturation.[1][2] 2. Solution is supersaturated and requires nucleation.[2] 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[4] 2. Induce crystallization by scratching the flask or adding a seed crystal.[5] 3. Select a less effective (poorer) solvent or use a solvent pair. |
| Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] 2. Premature crystallization during hot filtration.[2] 3. Crystals were filtered before crystallization was complete. | 1. Evaporate some solvent and cool to recover more product. 2. Use a slight excess of hot solvent and preheat the filtration apparatus.[2] 3. Ensure the solution has cooled completely (e.g., in an ice bath) before filtration. |
| Crystals Form Too Quickly | 1. The solution is cooling too rapidly.[4] 2. The solution is highly concentrated. | 1. Insulate the flask to slow the cooling process.[4] This allows for the formation of larger, purer crystals. |
| Product is Contaminated | 1. Rapid crystallization has trapped impurities.[4] 2. The chosen solvent does not effectively differentiate between the product and the impurity. | 1. Redissolve the crystals in fresh hot solvent and recrystallize slowly. 2. Perform solvent selection tests to find a more suitable system. |
Experimental Protocols & Data
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Based on solubility data, select a suitable solvent or solvent pair. Ethanol/water or ethyl acetate/hexane mixtures are common starting points for indole derivatives.[6][7] The ideal solvent should dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents the product from crystallizing prematurely in the funnel.[3]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath. An ideal crystallization process should show crystal growth over a period of 20 minutes.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove residual solvent.
Solvent System Selection Data
Choosing the right solvent is critical. The following table provides guidance on common solvents and their properties for recrystallizing indole-type compounds.
| Solvent/System | Polarity | Typical Use Case | Notes |
| Ethanol/Water | Polar Protic | Good for moderately polar compounds. | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate/Hexane | Moderate/Non-polar | Excellent for compounds with intermediate polarity.[6] | Dissolve in hot ethyl acetate, add hexane until persistent cloudiness appears, then reheat to clarify and cool slowly. |
| Acetone/Water | Polar Aprotic/Protic | Versatile for many organic compounds.[7] | Similar procedure to ethanol/water. |
| Methanol | Polar Protic | Effective for polar compounds; can be used in a mixture with water.[7][8] | |
| Toluene | Non-polar | Suitable for less polar compounds. | Higher boiling point may increase the risk of oiling out. |
Visual Guides
// Node Definitions Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charcoal [label="Add Activated Charcoal\n(Optional, for color)", fillcolor="#FBBC05", fontcolor="#202124"]; HotFilter [label="Hot Gravity Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slow Cooling to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; IceBath [label="Cool in Ice Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Collect Crystals\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Crystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Insoluble Impurities\n(Discarded)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MotherLiquor [label="Soluble Impurities\nin Mother Liquor", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Crude -> Dissolve; Dissolve -> Charcoal; Charcoal -> HotFilter; Dissolve -> HotFilter [label="If no charcoal needed"]; HotFilter -> Impurities [style=dashed]; HotFilter -> Cool; Cool -> IceBath; IceBath -> Collect; Collect -> MotherLiquor [style=dashed]; Collect -> Wash; Wash -> Dry; Dry -> Pure; } enddot Caption: Standard workflow for purification by recrystallization.
// Node Definitions Start [label="Recrystallization Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Problems OilingOut [label="Compound Oils Out", fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Oiling Out Sol_Oil_1 [label="Reheat & Add\nMore Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oil_2 [label="Cool More Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oil_3 [label="Change Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for No Crystals Sol_NoCry_1 [label="Boil Off\nExcess Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoCry_2 [label="Scratch Flask or\nAdd Seed Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoCry_3 [label="Use a Poorer\nSolvent", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Low Yield Sol_Yield_1 [label="Concentrate Mother\nLiquor & Recool", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Yield_2 [label="Preheat Funnel for\nHot Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Yield_3 [label="Ensure Complete\nCooling Before Filtering", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> OilingOut; Start -> NoCrystals; Start -> LowYield;
OilingOut -> Sol_Oil_1; OilingOut -> Sol_Oil_2; OilingOut -> Sol_Oil_3;
NoCrystals -> Sol_NoCry_1; NoCrystals -> Sol_NoCry_2; NoCrystals -> Sol_NoCry_3;
LowYield -> Sol_Yield_1; LowYield -> Sol_Yield_2; LowYield -> Sol_Yield_3; } enddot Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 5-methyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the electron-rich 5-methylindole substrate. Other methods, though less commonly reported for this specific compound, include the Reimer-Tiemann reaction and the Duff reaction.[4][5][6]
Q2: What is a typical yield for the Vilsmeier-Haack synthesis of this compound?
A2: With an optimized protocol, the Vilsmeier-Haack reaction can achieve high yields. For instance, a patented method reports a yield of 88% for the synthesis of this compound.[7]
Q3: What are the key reaction parameters to control for a successful Vilsmeier-Haack reaction?
A3: Several parameters are crucial for a successful Vilsmeier-Haack reaction:
-
Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction's exothermicity and minimize side reactions. The reaction mixture may then be brought to a higher temperature to ensure completion.
-
Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is critical. Moisture can decompose the Vilsmeier reagent, and impurities in DMF can lead to unwanted side products.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-methylindole substrate should be carefully controlled to prevent over-formylation or other side reactions.[8]
-
Order of Addition: Typically, the phosphorus oxychloride is added to the DMF to form the Vilsmeier reagent, and then the 5-methylindole solution is added to this mixture.
Q4: How can I purify the final product?
A4: Purification of this compound is commonly achieved through recrystallization or column chromatography. After the reaction is quenched, the crude product often precipitates as a solid, which can be collected by filtration. This solid can then be washed and recrystallized from a suitable solvent, such as ethanol. For higher purity, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/petroleum ether) is effective.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents. |
| Inactive Substrate: While 5-methylindole is an electron-rich indole, impurities or degradation of the starting material can hinder the reaction. | Use high-purity 5-methylindole. Consider purifying the starting material if its quality is questionable. | |
| Improper Reaction Temperature: The reaction may be too slow at very low temperatures or decomposition may occur at excessively high temperatures. | Carefully control the temperature during the formation of the Vilsmeier reagent (typically 0-5 °C). For the formylation step, a gradual increase in temperature after the initial addition may be necessary. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. | |
| Inefficient Quenching/Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. | Quench the reaction by carefully adding the reaction mixture to a cold aqueous basic solution (e.g., saturated sodium carbonate or sodium hydroxide solution). Ensure thorough mixing to facilitate hydrolysis. | |
| Formation of Multiple Products/Side Products | Over-formylation (Di-formylation): Although less common for the 3-position, highly reactive substrates can sometimes undergo formylation at multiple positions. | Carefully control the stoichiometry of the Vilsmeier reagent (use a 1:1 to 1.5:1 ratio of reagent to substrate as a starting point).[8] Add the 5-methylindole solution slowly to the Vilsmeier reagent to avoid localized high concentrations. |
| Formation of Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[8] | Maintain a low reaction temperature. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[8] | |
| Polymerization of Indole: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization. | While the Vilsmeier-Haack reaction is generally tolerant, ensure that the work-up procedure neutralizes the acidic conditions promptly. | |
| Product is a Dark, Tarry, or Oily Substance | Incomplete Reaction or Polymerization: This can result from suboptimal reaction conditions or the presence of impurities. | Re-evaluate the reaction parameters (temperature, time, purity of reagents). Ensure efficient stirring throughout the reaction. |
| Improper Work-up: Insufficient hydrolysis of the intermediate or inadequate neutralization can lead to a complex mixture. | Ensure the quenching and neutralization steps are carried out effectively. An extraction with a suitable organic solvent followed by washing and drying of the organic phase is crucial. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the work-up solution. | If the product does not precipitate upon quenching, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
| Co-precipitation with inorganic salts. | After filtration, wash the crude solid thoroughly with water to remove any inorganic salts. | |
| Presence of highly colored impurities. | Purification by column chromatography is often necessary to remove colored impurities. Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
High-Yield Vilsmeier-Haack Synthesis of this compound[7]
This protocol is adapted from a patented procedure with a reported yield of 88%.
Reagents and Materials:
-
5-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried round-bottom flask under an inert atmosphere, place anhydrous DMF.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 5-methylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Slowly add a saturated sodium carbonate solution to the mixture until it is alkaline (pH > 8), which will cause a light yellow solid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
-
Purification:
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Indole-3-carbaldehydes (Illustrative)
| Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 5-Methylindole | POCl₃, DMF | DMF | 0-85 | 6 | 88 | [7] |
| Vilsmeier-Haack | Indole | POCl₃, DMF | DMF | 0-35 | ~2 | ~97 | Organic Syntheses |
| Reimer-Tiemann | Indole | CHCl₃, NaOH | Biphasic | Reflux | - | Moderate | General Literature |
| Duff Reaction | Indole | Hexamethylenetetramine, Acid | - | - | - | Low | General Literature |
Note: Yields for Reimer-Tiemann and Duff reactions for 5-methylindole are not well-documented in the readily available literature and are generally expected to be lower than the Vilsmeier-Haack method.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-METHYLINDOLE-3-CARBOXALDEHYDE | 52562-50-2 [chemicalbook.com]
Technical Support Center: 5-methyl-1H-indole-3-carbaldehyde Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-methyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of 5-methyl-1H-indole using a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃).[1][3]
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the thermal hazard associated with the reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic, and the reagent itself can be thermally unstable.[4] At larger scales, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. Careful control of reagent addition rates and efficient cooling are critical. It is often recommended to generate the Vilsmeier reagent in situ by adding POCl₃ to a mixture of the indole substrate and DMF to avoid the accumulation of the unstable intermediate.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (5-methyl-1H-indole), over-formylated byproducts, and products from side reactions. One notable side product in the formylation of indoles is the corresponding 3-cyanoindole, which can form under certain conditions. The impurity profile can be influenced by reaction temperature, reagent stoichiometry, and work-up procedures. Comprehensive impurity profiling is typically performed using techniques like HPLC-MS.[5][6]
Q4: How can the product be effectively purified at a larger scale?
A4: At the laboratory scale, column chromatography is common. For industrial-scale production, crystallization is the preferred method for purification. The choice of solvent is critical for achieving high purity and yield. Common solvent systems for the crystallization of indole-3-carbaldehydes can be explored to find the optimal conditions for this compound. Controlling the cooling rate and agitation during crystallization is crucial for obtaining a desirable crystal size and morphology, which facilitates filtration and drying.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation. |
| Suboptimal temperature | The reaction temperature is a critical parameter. For the Vilsmeier-Haack reaction, the initial formation of the reagent is typically done at low temperatures (0-5 °C). The subsequent reaction with the indole may require heating. Optimize the temperature profile for your specific scale and equipment. |
| Poor mixing | Inefficient mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in side reactions and lower yields. Ensure the stirrer speed and design are adequate for the reactor volume to maintain a homogeneous mixture.[7] |
| Moisture sensitivity | The Vilsmeier reagent is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Improper work-up | The quenching and work-up procedure can significantly impact the final yield. Ensure the pH is carefully adjusted during the work-up to precipitate the product effectively. |
Issue 2: High Impurity Levels
| Potential Cause | Recommended Solution |
| Incorrect stoichiometry | The molar ratio of POCl₃ to DMF and the indole substrate is crucial. An excess of the Vilsmeier reagent can lead to the formation of byproducts. Carefully control the stoichiometry of the reagents. |
| High reaction temperature | Elevated temperatures can promote the formation of side products. Maintain strict temperature control throughout the reaction. A slower, controlled addition of reagents can help manage the exotherm. |
| Slow reagent addition | While a controlled addition is necessary to manage the exotherm, an excessively slow addition might lead to the degradation of the Vilsmeier reagent or other intermediates, potentially increasing the impurity profile. The addition rate should be optimized for the specific scale. |
| Formation of 3-cyanoindole | This byproduct can arise from the reaction of the formyl group with nitrogen-containing species. Ensure high-purity reagents and solvents are used. The work-up should be performed with care to avoid conditions that favor its formation. |
| Ineffective purification | If impurities persist after crystallization, consider a re-crystallization from a different solvent system or the use of a polishing step, such as treatment with activated carbon, to remove colored impurities. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 5-methyl-1H-indole
This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.[8] Scale-up should be performed with appropriate engineering controls and safety assessments.
Materials:
-
5-methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and quench by carefully pouring it onto crushed ice. Slowly add a saturated sodium carbonate solution with vigorous stirring until the mixture is basic (pH > 8). A solid precipitate should form.
-
Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 2,4-dimethyl-aniline (precursor to 5-methyl-indole) | [8] |
| Reagent Addition Temperature | 0 °C | [8] |
| Reaction Temperature | 85 °C | [8] |
| Reaction Time | 5 hours | [8] |
| Yield | 88% | [8] |
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the reaction scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. repositum.tuwien.at [repositum.tuwien.at]
Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the formylation of 5-methyl-1H-indole are the Vilsmeier-Haack reaction and, to a lesser extent, the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction is generally preferred due to its high yields and relatively mild conditions.[1]
Q2: My Vilsmeier-Haack reaction mixture turned dark, and the final product is discolored. What could be the cause?
A2: Dark coloration during the Vilsmeier-Haack reaction can indicate side reactions or decomposition. This is often caused by elevated temperatures, the presence of moisture, or impurities in the starting materials or solvents. The Vilsmeier reagent itself can sometimes appear yellow or orange due to minor impurities.[1] Purification of the crude product is typically required to remove these colored impurities.
Q3: I am observing a significant amount of unreacted 5-methylindole in my final product. How can I improve the conversion?
A3: Incomplete conversion can be due to several factors:
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Insufficient Vilsmeier reagent: Ensure at least a stoichiometric amount of the Vilsmeier reagent (formed from POCl₃ and DMF) is used.
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Low reaction temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with 5-methylindole may require gentle heating to proceed to completion.
-
Short reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from solvents like ethanol or ethanol/water mixtures can yield highly pure product.[2] For separating mixtures of closely related impurities, silica gel column chromatography with an eluent system such as ethyl acetate in hexane is recommended.[3][4]
Troubleshooting Guides
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles. However, several side products can diminish the yield and purity of the desired this compound.
| Impurity/Side Product | Formation Mechanism | Identification and Characterization | Mitigation Strategies |
| Unreacted 5-methylindole | Incomplete reaction due to insufficient reagent, low temperature, or short reaction time. | TLC analysis will show a spot corresponding to the starting material. MS: m/z ≈ 131. 1H NMR will show characteristic signals for 5-methylindole. | - Use a slight excess of the Vilsmeier reagent.- Optimize reaction temperature and time by monitoring with TLC. |
| Di(5-methyl-1H-indol-3-yl)methane | Reaction of the intermediate iminium salt with another molecule of 5-methylindole, particularly if the indole is in excess or the reaction is heated for an extended period. | TLC: Typically a less polar spot than the desired aldehyde. MS: m/z ≈ 274. 1H & 13C NMR data will be distinct from the product.[5] | - Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the indole.- Add the indole solution slowly to the Vilsmeier reagent.- Avoid prolonged heating after the reaction is complete. |
| N-Formyl-5-methylindole | Formylation at the indole nitrogen. This is less common under standard Vilsmeier-Haack conditions but can occur. | Can be identified by NMR and MS analysis. | - Maintain appropriate reaction stoichiometry and temperature. |
| Colored Byproducts | Decomposition of reagents or products, or polymerization, often due to high temperatures or presence of impurities. | Broad signals in NMR, discoloration of the product. | - Use high-purity, dry solvents and reagents.- Maintain careful temperature control.- Purify the final product by recrystallization or column chromatography. |
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature.
-
Formylation: Dissolve 5-methylindole (1 eq.) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 20 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.
-
Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[6]
Reimer-Tiemann Reaction
While less common for indole formylation, the Reimer-Tiemann reaction can be used. It involves the reaction of an indole with chloroform in the presence of a strong base.
| Impurity/Side Product | Formation Mechanism | Identification and Characterization | Mitigation Strategies |
| Unreacted 5-methylindole | Incomplete reaction. | TLC analysis. MS: m/z ≈ 131. | - Ensure a sufficient excess of chloroform and base.- Optimize reaction temperature and time. |
| 2-Formyl-5-methylindole (Isomer) | The Reimer-Tiemann reaction can lead to formylation at the C-2 position of the indole ring, though C-3 is generally favored. | Can be difficult to separate from the desired product. Characterization requires careful NMR analysis.[7] | - This is an inherent challenge of this method; the Vilsmeier-Haack reaction offers better regioselectivity. |
| 3-Chloro-6-methylquinoline (Ring Expansion Product) | Reaction of the dichlorocarbene intermediate with the pyrrole ring of the indole can lead to a ring expansion. | MS: m/z ≈ 177.5. NMR will show a quinoline ring system.[8] | - This is a known side reaction of indoles under Reimer-Tiemann conditions. Careful control of reaction conditions may minimize its formation. |
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylindole (1 eq.) in a suitable solvent like ethanol. Add a solution of a strong base, such as sodium hydroxide (excess), in water.
-
Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (excess) dropwise over a period of 1-2 hours.
-
Reaction: Continue heating and stirring for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and byproducts requiring purification by column chromatography.[8]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Indole Formylation
| Synthesis Method | Starting Material | Key Reagents | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Vilsmeier-Haack | 5-methylindole | POCl₃, DMF | 0 to 85 | 5-6 | ~88[6] |
| Reimer-Tiemann | 5-methylindole | CHCl₃, NaOH | 60-70 | 2-4 | Variable, generally lower than Vilsmeier-Haack |
Table 2: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (DMSO-d6, δ ppm) | Key MS Fragments (m/z) |
| This compound | C₁₀H₉NO | 159.18 | 12.54 (br s, 1H, NH), 9.94 (s, 1H, CHO), 8.37 (s, 1H, H2), 7.75 (d, 1H, H4), 7.30 (d, 1H, H7), 7.25 (dd, 1H, H6), 2.36 (s, 3H, CH₃)[6] | 159, 130, 103 |
| 5-methylindole (Starting Material) | C₉H₉N | 131.17 | ~10.8 (br s, 1H, NH), ~7.2-7.4 (m, Ar-H), ~6.2 (t, 1H, H3), ~2.4 (s, 3H, CH₃) | 131, 130, 115, 77 |
| Di(5-methyl-1H-indol-3-yl)methane | C₁₉H₁₈N₂ | 274.36 | ~10.7 (br s, 2H, NH), ~6.8-7.5 (m, Ar-H), ~4.2 (s, 2H, CH₂) | 274, 144, 130 |
| 2-Formyl-5-methylindole (Isomer) | C₁₀H₉NO | 159.18 | CHO proton will be in a different environment. Aromatic protons will show a different splitting pattern. | 159, 130, 103 |
Note: The analytical data for impurities is based on the parent compounds and may vary slightly for the 5-methyl derivative.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Preventing decomposition of 5-methyl-1H-indole-3-carbaldehyde during reaction
Welcome to the technical support center for 5-methyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of decomposition of this compound during a reaction?
A1: The primary causes of decomposition for this compound are oxidation, exposure to strong acids or bases, and elevated temperatures. The indole ring is susceptible to oxidation, which can be accelerated by light and the presence of certain metals. The aldehyde group can also undergo oxidation to a carboxylic acid.
Q2: My reaction mixture is turning dark brown/black. What does this indicate and what should I do?
A2: A dark coloration often signifies polymerization or extensive decomposition of the indole moiety. This can be triggered by strong acids, high temperatures, or prolonged reaction times. If you observe this, it is recommended to stop the reaction, cool the mixture, and attempt to isolate any remaining desired product. For future experiments, consider using milder reaction conditions, protecting the indole nitrogen, or decreasing the reaction time.
Q3: Can the indole nitrogen participate in side reactions? How can I prevent this?
A3: Yes, the N-H group of the indole can be deprotonated under basic conditions or react with electrophiles. This can lead to undesired N-alkylation, N-acylation, or other side products. To prevent this, you can protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the subsequent reaction conditions.
Q4: Is this compound sensitive to light?
A4: Indole derivatives can be light-sensitive and may degrade upon prolonged exposure to UV or visible light, often leading to discoloration and the formation of byproducts. It is advisable to store the compound in a dark, cool place and to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil).
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
| Potential Cause | Recommended Solution |
| Decomposition of starting material | Store this compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. Use freshly opened or purified starting material for best results. |
| Harsh reaction conditions | Lower the reaction temperature. If using a strong acid or base, consider a milder alternative or reducing its concentration. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
| Oxidation | Degas solvents before use and maintain an inert atmosphere over the reaction. Avoid exposure to air, especially at elevated temperatures. |
| Side reactions at the indole nitrogen | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to the main reaction. |
Issue 2: Formation of a Major, Unidentified Byproduct
| Potential Cause | Recommended Solution |
| Bis(indolyl)methane (BIM) formation | This is a common side reaction where the aldehyde reacts with another molecule of the indole starting material or product, especially under acidic conditions. To minimize this, use a non-indole-based solvent, control the stoichiometry carefully, and consider protecting the indole nitrogen. |
| Oxidation to carboxylic acid | If the reaction conditions are oxidative, the aldehyde can be converted to the corresponding carboxylic acid. Ensure an inert atmosphere and use deoxygenated solvents. |
| Reaction with solvent | Certain solvents can react with the starting material under specific conditions. For example, in the presence of a strong base, deprotonation of the solvent could lead to side reactions. Choose an inert solvent that is stable under your reaction conditions. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |
| Product oiling out during recrystallization | The choice of solvent is crucial for successful recrystallization. If the product "oils out," try a different solvent system. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed, followed by slow cooling. |
| Presence of baseline material on TLC | This may indicate the formation of polymeric byproducts. These can often be removed by passing the crude mixture through a short plug of silica gel before performing a full column purification. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying the title compound. The optimal solvent system may need to be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.
-
Slowly add the "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the "good" solvent until the solution is clear again.
-
Allow the flask to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: A logical workflow for troubleshooting common reaction issues.
Technical Support Center: Efficient Synthesis of 5-methyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 5-methyl-1H-indole-3-carbaldehyde. The content is designed to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture in reagents or solvents. | 1. Ensure the Vilsmeier reagent is freshly prepared using high-purity POCl₃ and anhydrous DMF.[1][2][3] 2. Gradually increase the reaction temperature, monitoring the progress by TLC.[4][5] A typical temperature range is 85-95 °C.[4] 3. Extend the reaction time and monitor periodically by TLC.[6] 4. Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of Side Products (e.g., 3-cyanoindole) | 1. Presence of nitrogen-containing impurities in reagents. 2. High reaction temperatures or prolonged reaction times. 3. Inappropriate work-up conditions. | 1. Use high-purity, anhydrous solvents and freshly distilled reagents, particularly ensuring the DMF is free from decomposition products.[1] 2. Optimize the reaction temperature and time by monitoring the reaction progress.[1] 3. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1] |
| Difficult Purification of the Final Product | 1. Similar polarities of the product and byproducts. 2. Oily or impure crude product. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane).[4] 2. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[7] |
| Reaction Does Not Go to Completion | 1. Insufficient amount of formylating agent. 2. Steric hindrance in the substrate. | 1. Use a slight excess of the Vilsmeier reagent. 2. For sterically hindered substrates, a more active catalyst or higher reaction temperatures may be necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of electron-rich indoles, including 5-methylindole, to produce this compound.[3][8][9] This reaction typically utilizes a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][10][11]
Q2: How does the methyl group at the C5 position of indole affect the formylation reaction?
A2: The methyl group at the C5 position is an electron-donating group. This property increases the electron density of the indole ring, which can enhance the rate of electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation at the C3 position.[4]
Q3: Are there any alternative catalytic systems to the traditional POCl₃/DMF for this synthesis?
A3: Yes, alternative methods are being explored to avoid the use of stoichiometric and hazardous POCl₃.[12] Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction.[12][13][14] One such approach involves a P(III)/P(V)=O cycle.[12][13][14] Another green chemistry approach utilizes Eosin Y as a photoredox catalyst with visible light, using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant.[15] Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been shown to be an effective catalyst with trimethyl orthoformate (TMOF) as the formyl source.[16]
Q4: What are the key parameters to control for a successful Vilsmeier-Haack reaction?
A4: The key parameters to control are:
-
Reagent Purity: Use of high-purity, anhydrous reagents and solvents is crucial to prevent side reactions.[1]
-
Temperature: The reaction temperature needs to be carefully controlled. The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C), while the formylation of the indole may require heating (e.g., 85-95 °C).[4][5]
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.[4][6]
-
Work-up Procedure: The reaction should be carefully quenched with ice-cold water or a basic solution like sodium bicarbonate to hydrolyze the intermediate and isolate the product.[1][7]
Q5: How can I monitor the progress of the reaction?
A5: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[6] By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product spot.
Experimental Protocols
Vilsmeier-Haack Formylation of 5-Methylindole
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.
1. Preparation of the Vilsmeier Reagent:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[10][11]
2. Formylation Reaction:
-
In a separate flask, dissolve 5-methylindole in anhydrous DMF.
-
Add the solution of 5-methylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat it to 85-95 °C for several hours, depending on the desired conversion rate.[4][5] Monitor the reaction progress by TLC.
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully pour the mixture into crushed ice with stirring.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the product should form.[1][5]
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[4][7]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Formylation of Indoles
| Catalyst System | Formyl Source | Reaction Conditions | Yield (%) | Reference(s) |
| POCl₃ | DMF | 0 to 85 °C, 5-8 hours | 88-96 | [5][9] |
| BF₃·OEt₂ | Trimethyl orthoformate | Neat, ambient temperature, 1-5 min | Moderate to high | [16] |
| Eosin Y (photocatalyst) | Tetramethylethylenediamine | Blue LED, MeCN/H₂O, air | Good | [15] |
| nBu₄NI | N-methylaniline | - | - | [17] |
| P(III)/P(V)=O cycle | DMF-d7 | Room temperature | High (>99% D) | [13][14] |
Note: Yields can vary depending on the specific indole substrate and reaction scale.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Simplified Vilsmeier-Haack Reaction Pathway
Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation of 5-methylindole.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 16. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methyl-1H-indole-3-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction and subsequent work-up procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and work-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Loss of product during work-up. 4. Impure or wet reagents (DMF, POCl₃). | 1. Monitor the reaction by TLC to ensure the consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Maintain strict temperature control throughout the reaction. Overheating can lead to the formation of tarry by-products. 3. Ensure the pH of the aqueous solution is sufficiently basic (pH 8-9) during work-up to ensure complete precipitation of the product. If the product is partially soluble in water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. 4. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried. |
| Formation of a Dark Brown or Black Tarry Residue | 1. Reaction temperature was too high. 2. Presence of moisture in the reaction. 3. Prolonged reaction time at elevated temperatures. | 1. Carefully control the temperature during the addition of POCl₃ to DMF and during the reaction itself. Use an ice bath to manage exothermic processes. 2. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere. 3. Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid degradation. |
| Product Precipitates as an Oil or Sticky Solid | 1. Presence of impurities. 2. Incomplete hydrolysis of the iminium salt intermediate. 3. Insufficiently basic conditions during work-up. | 1. Wash the crude product thoroughly with cold water to remove inorganic salts and residual DMF. Consider trituration with a non-polar solvent like hexane to induce solidification. 2. Ensure vigorous stirring during the quenching and basification steps to promote complete hydrolysis. 3. Check the pH of the solution after adding the base and add more if necessary to ensure complete precipitation. |
| Difficulty in Filtering the Precipitated Product | 1. Very fine particles are formed. 2. The product is gummy or oily. | 1. Allow the precipitate to age in the mother liquor, sometimes gentle warming and slow cooling can increase the particle size. Using a filter aid like Celite® may be helpful. 2. See the troubleshooting point above regarding oily products. |
| Product is Impure After Initial Isolation | 1. Co-precipitation of inorganic salts. 2. Presence of unreacted starting material or by-products. | 1. Thoroughly wash the filtered product with deionized water to remove any soluble inorganic salts. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and efficient method is the Vilsmeier-Haack formylation of 5-methylindole. This reaction uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the electron-rich C3 position of the indole ring.
Q2: How is the Vilsmeier-Haack reaction for this compound typically worked up?
The standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This is followed by basification of the acidic solution, often with a saturated solution of sodium carbonate or sodium hydroxide, until a pH of 8-9 is reached. This causes the product, this compound, to precipitate out of the solution as a solid.
Q3: My product did not precipitate after adding the basic solution. What should I do?
If the product does not precipitate, it may be due to its partial solubility in the aqueous mixture or the formation of an oil. In this case, you should extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts can then be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the crude product.
Q4: What is the expected yield and purity of this compound from the Vilsmeier-Haack reaction?
With a carefully executed procedure, the yield of this compound can be quite high. For instance, one reported synthesis using 5-methylindole, DMF, and POCl₃, followed by a work-up with saturated sodium carbonate solution, achieved a yield of 88%.[1] The purity of the crude product is often sufficient for many applications, but it can be further purified by recrystallization.
Q5: What are suitable recrystallization solvents for purifying this compound?
Ethanol is a commonly used solvent for the recrystallization of indole-3-carbaldehydes and their derivatives. Slow evaporation of an ethanolic solution has been used to obtain crystals of this compound suitable for X-ray crystallography.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.
| Parameter | Value | Reference |
| Starting Material | 5-methylindole | [1] |
| Reagents | DMF, POCl₃ | [1] |
| Reaction Temperature | 85 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Work-up Base | Saturated Sodium Carbonate Solution | [1] |
| Yield | 88% | [1] |
| Melting Point | 148-149 °C | [1] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure.[1]
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the DMF with continuous stirring, maintaining the temperature at 0 °C.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, slowly add a solution of 5-methylindole in DMF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85 °C and maintain it for 5 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution by adding a saturated sodium carbonate solution until the pH is basic and a precipitate forms.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and dry it to obtain crude this compound. The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Caption: Synthesis and work-up workflow.
Caption: Decision tree for work-up issues.
References
Technical Support Center: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of this compound using the Vilsmeier-Haack reaction. What are the potential causes and how can I improve it?
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product.
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Suboptimal stoichiometry: The molar ratio of the reactants (5-methylindole, POCl₃, and DMF) may not be optimal.
-
Issues during work-up: Product loss can occur during the extraction and purification steps.
Troubleshooting Solutions:
-
Reaction Conditions:
-
Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][2]
-
Optimize the reaction temperature. A patent for the synthesis of this compound suggests a reaction temperature of 85°C for 5 hours.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][2]
-
-
Reagent Quality and Stoichiometry:
-
Work-up Procedure:
-
Quench the reaction by pouring the mixture onto crushed ice and then neutralizing it carefully with a base like sodium carbonate or sodium bicarbonate solution.[2][3]
-
Thoroughly extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2][4]
-
Q2: My final product is impure, and I am having difficulty with purification. What are common impurities and how can I remove them?
Potential Impurities:
-
Unreacted 5-methylindole: The starting material may not have fully reacted.
-
Side products: Formation of 3-cyano-5-methylindole is a possible side reaction.[1] Diformyl or other over-formylated products can also occur.
-
Polymeric materials: Overheating or prolonged reaction times can lead to the formation of dark, tarry residues.[2]
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate in hexane is often successful.[1][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can significantly improve its purity.[6]
-
TLC Analysis: Before scaling up the purification, use TLC to identify a suitable solvent system that provides good separation between the product and impurities.
Q3: I am observing the formation of a nitrile byproduct (3-cyano-5-methylindole). How can I minimize this side reaction?
Cause of Nitrile Formation:
The formation of 3-cyanoindole derivatives during the Vilsmeier-Haack reaction is believed to occur from the reaction of the initially formed aldehyde with nitrogen-containing species, which may be present as impurities or formed in-situ, followed by dehydration.[1]
Solutions to Minimize Nitrile Formation:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing impurities.[1]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric components.[1]
-
Optimized Reaction Conditions: Avoid high reaction temperatures and prolonged reaction times, which can promote the dehydration step leading to the nitrile.[1]
-
Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
Q4: Can I use the Reimer-Tiemann reaction for the formylation of 5-methylindole? What are the potential challenges?
The Reimer-Tiemann reaction is a viable method for the formylation of electron-rich heterocycles like indoles.[7][8] However, it presents its own set of challenges:
-
Regioselectivity: The Reimer-Tiemann reaction typically favors ortho-formylation on phenols.[7] In the case of indoles, formylation occurs at the C-3 position, but the reaction conditions need to be carefully controlled to avoid other isomers.
-
Harsh Conditions: The reaction is carried out in the presence of a strong base (usually hydroxide) and heat, which may not be suitable for sensitive substrates.[7][8]
-
Low Yields: Yields can be variable and sometimes lower compared to the Vilsmeier-Haack reaction.
-
Dichlorocarbene Reactivity: The reactive intermediate, dichlorocarbene, can react with other functional groups like alkenes and amines, limiting the substrate scope.[7][8]
Recommendations:
For the synthesis of this compound, the Vilsmeier-Haack reaction is generally the more reported and higher-yielding method.[3][6] If the Reimer-Tiemann reaction is to be employed, careful optimization of the reaction conditions will be necessary.
Quantitative Data Summary
The following table summarizes reported yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [9] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [9] |
| 5-Methylindole | Vilsmeier reagent | 85 | 5 | 88 | [3] |
| 5-Chloroindole | Vilsmeier reagent | 85 | 5 | 90 | [3] |
| 5-Bromoindole | Vilsmeier reagent | 90 | 9 | 91 | [3] |
| 5-Hydroxyindole | Vilsmeier reagent | 85 | 7 | 92 | [3] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from a patented procedure.[3]
Materials:
-
5-methylindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium carbonate solution
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C.
-
Formylation Reaction: Dissolve 5-methylindole in DMF in a separate flask. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Increase the temperature to 85°C and maintain it for 5 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by adding a saturated sodium carbonate solution until the pH is basic. A solid precipitate should form.
-
Filter the solid product, wash it with water, and dry it to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Synthesis```dot
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// Edges start -> {check_reaction; check_reagents; check_conditions; check_workup} [color="#5F6368"]; check_reaction -> incomplete [label="Starting material\nremains", color="#5F6368"]; incomplete -> solution_time_temp [label="Yes", color="#5F6368"]; solution_time_temp -> end [color="#5F6368"]; check_reagents -> reagent_issue [label="Suspect quality", color="#5F6368"]; reagent_issue -> solution_reagents [label="Yes", color="#5F6368"]; solution_reagents -> end [color="#5F6368"]; check_conditions -> condition_issue [label="Potential deviation", color="#5F6368"]; condition_issue -> solution_conditions [label="Yes", color="#5F6368"]; solution_conditions -> end [color="#5F6368"]; check_workup -> workup_loss [label="Emulsion/poor separation", color="#5F6368"]; workup_loss -> solution_workup [label="Yes", color="#5F6368"]; solution_workup -> end [color="#5F6368"]; }
Caption: Simplified Vilsmeier-Haack reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity: 5-methyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted indoles is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides an objective comparison of the chemical reactivity of 5-methyl-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde, supported by theoretical principles and experimental data.
The indole scaffold is a privileged structure in medicinal chemistry, and modifications to the indole ring can significantly impact the molecule's biological activity and chemical behavior. The introduction of a methyl group at the 5-position of indole-3-carbaldehyde serves as a subtle yet influential modification. This comparison will delve into the electronic effects imparted by this methyl group and the consequent impact on the reactivity of both the indole ring and the aldehyde functional group.
Electronic Effects: The Influence of the 5-Methyl Group
The primary difference in reactivity between this compound and indole-3-carbaldehyde stems from the electronic properties of the methyl group. A methyl group is a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the benzene ring of the indole system.
This increased electron density is relayed to the pyrrole ring and the C3-aldehyde substituent through resonance. Consequently, this compound is more electron-rich than indole-3-carbaldehyde. This has implications for several types of reactions.
Caption: Electronic influence of the 5-methyl group.
Reactivity of the Indole Ring: Electrophilic Aromatic Substitution
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C3 position. Since the C3 position is already substituted with a carbaldehyde group, further electrophilic attack will be directed to other positions on the ring. The electron-donating methyl group in this compound enhances the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles compared to indole-3-carbaldehyde.
Reactivity of the Aldehyde Group
The aldehyde functional group at the C3 position is the site for nucleophilic addition and condensation reactions. The electronic effects of the 5-methyl group also modulate the reactivity of this carbonyl group.
Nucleophilic Addition
The electron-donating methyl group increases the electron density throughout the indole ring system. This effect extends to the C3 position, which in turn can slightly reduce the electrophilicity of the carbonyl carbon of the aldehyde. A less electrophilic carbonyl carbon will react more slowly with nucleophiles. Therefore, it is anticipated that indole-3-carbaldehyde will be more reactive towards nucleophilic addition than this compound .
Condensation Reactions
Condensation reactions, such as the Knoevenagel and Wittig reactions, are common transformations for indole-3-carbaldehydes.[1][3][4][5][6][7][8] The rate of these reactions is also dependent on the electrophilicity of the carbonyl carbon.
In a Knoevenagel condensation , which is typically base-catalyzed, the reaction involves the nucleophilic attack of a carbanion from an active methylene compound on the aldehyde.[1][4] Due to the expected lower electrophilicity of the carbonyl in the 5-methyl derivative, the reaction may proceed at a slightly slower rate compared to the unsubstituted analogue.
Similarly, in a Wittig reaction , the nucleophilic carbon of the phosphorus ylide attacks the carbonyl carbon.[5][6][7][8] A less electrophilic carbonyl would again suggest a slower reaction rate for this compound.
While direct comparative kinetic data is scarce, the yields reported in the literature for similar reactions with various substituted indole-3-carbaldehydes can provide some insight. However, it is important to note that reaction conditions can significantly influence outcomes.
| Reaction Type | Indole-3-carbaldehyde | This compound | Expected Reactivity Comparison |
| Electrophilic Aromatic Substitution | Baseline Reactivity | Higher Reactivity | This compound > Indole-3-carbaldehyde |
| Nucleophilic Addition to Aldehyde | Higher Reactivity | Lower Reactivity | Indole-3-carbaldehyde > this compound |
| Knoevenagel Condensation | Higher Reactivity | Lower Reactivity | Indole-3-carbaldehyde > this compound |
| Wittig Reaction | Higher Reactivity | Lower Reactivity | Indole-3-carbaldehyde > this compound |
Experimental Protocols
Below are representative experimental protocols for key reactions involving indole-3-carbaldehydes. These can be adapted for a direct comparative study of the two compounds.
Protocol 1: Vilsmeier-Haack Formylation of 5-Methylindole
This protocol describes the synthesis of this compound from 5-methylindole. A similar procedure can be used with indole to synthesize indole-3-carbaldehyde.
Materials:
-
5-methylindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 5-methylindole (1.0 eq) in anhydrous DMF (3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Caption: Vilsmeier-Haack formylation workflow.
Protocol 2: Knoevenagel Condensation of Indole-3-carbaldehyde
This protocol can be used for both indole-3-carbaldehyde and this compound to compare their reactivity in a condensation reaction.[3]
Materials:
-
Indole-3-carbaldehyde (or this compound)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Caption: Knoevenagel condensation pathway.
Conclusion
For researchers in drug development, these differences are crucial. Enhanced reactivity of the indole ring can be exploited for further functionalization, while the modulated reactivity of the aldehyde can influence the synthesis of derivatives such as Schiff bases, chalcones, or other heterocyclic systems. The choice between these two building blocks will therefore depend on the specific synthetic strategy and the desired chemical transformations. Further quantitative kinetic studies would be invaluable to precisely delineate the magnitude of these reactivity differences.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Comparison of 5-Methyl-1H-indole-3-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-methyl-1H-indole-3-carbaldehyde and its key derivatives, including those with methoxy, chloro, bromo, and nitro substitutions at the 5-position. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these important chemical entities. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This allows for a direct comparison of the influence of different substituents on the spectral properties of the indole scaffold.
¹H NMR Spectral Data
Solvent: DMSO-d₆
| Compound | δ (ppm) of -CHO | δ (ppm) of N-H | Aromatic Protons δ (ppm) and Coupling Constants (J in Hz) | Other Signals δ (ppm) |
| This compound | ~9.95 (s) | ~12.10 (s) | H2: ~8.25 (s), H4: ~7.90 (s), H6: ~7.05 (d, J ≈ 8.4), H7: ~7.40 (d, J ≈ 8.4) | -CH₃: ~2.40 (s) |
| 5-Methoxy-1H-indole-3-carbaldehyde | ~9.93 (s) | ~11.98 (s) | H2: ~8.17 (s), H4: ~7.60 (d, J ≈ 2.4), H6: ~6.90 (dd, J ≈ 8.8, 2.4), H7: ~7.38 (d, J ≈ 8.8) | -OCH₃: ~3.80 (s) |
| 5-Chloro-1H-indole-3-carbaldehyde | ~9.98 (s) | ~12.35 (s) | H2: ~8.30 (s), H4: ~8.15 (d, J ≈ 2.0), H6: ~7.25 (dd, J ≈ 8.6, 2.0), H7: ~7.50 (d, J ≈ 8.6) | - |
| 5-Bromo-1H-indole-3-carbaldehyde | ~9.97 (s) | ~12.30 (s) | H2: ~8.28 (s), H4: ~8.30 (d, J ≈ 1.8), H6: ~7.35 (dd, J ≈ 8.6, 1.8), H7: ~7.45 (d, J ≈ 8.6) | - |
| 5-Nitro-1H-indole-3-carbaldehyde | ~10.05 (s) | ~12.60 (s) | H2: ~8.50 (s), H4: ~8.90 (d, J ≈ 2.2), H6: ~8.15 (dd, J ≈ 9.0, 2.2), H7: ~7.65 (d, J ≈ 9.0) | - |
¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Compound | δ (ppm) of C=O | δ (ppm) of C2 | δ (ppm) of C3 | δ (ppm) of Aromatic Carbons | Other Signals δ (ppm) |
| This compound | ~185.0 | ~138.5 | ~118.0 | ~135.0, ~130.0, ~125.0, ~124.0, ~121.0, ~112.0 | -CH₃: ~21.0 |
| 5-Methoxy-1H-indole-3-carbaldehyde | ~184.8 | ~138.0 | ~117.5 | ~154.0, ~131.0, ~125.5, ~114.0, ~112.5, ~102.0 | -OCH₃: ~55.0 |
| 5-Chloro-1H-indole-3-carbaldehyde | ~185.2 | ~139.0 | ~118.5 | ~135.0, ~126.0, ~125.0, ~122.0, ~120.0, ~113.5 | - |
| 5-Bromo-1H-indole-3-carbaldehyde | ~185.1 | ~139.0 | ~118.5 | ~135.5, ~127.5, ~124.5, ~122.5, ~115.0, ~114.0 | - |
| 5-Nitro-1H-indole-3-carbaldehyde | ~185.5 | ~141.0 | ~119.0 | ~142.0, ~139.0, ~126.0, ~118.0, ~117.0, ~112.0 | - |
IR and Mass Spectrometry Data
| Compound | IR ν (cm⁻¹) of C=O | IR ν (cm⁻¹) of N-H | Molecular Ion (m/z) |
| This compound | ~1650-1660 | ~3200-3300 | 159 |
| 5-Methoxy-1H-indole-3-carbaldehyde | ~1645-1655 | ~3200-3300 | 175 |
| 5-Chloro-1H-indole-3-carbaldehyde [1] | ~1640-1650 | ~3150-3250 | 179/181 (isotope pattern) |
| 5-Bromo-1H-indole-3-carbaldehyde | ~1640-1650 | ~3150-3250 | 223/225 (isotope pattern) |
| 5-Nitro-1H-indole-3-carbaldehyde [2][3][4] | ~1660-1670 | ~3200-3300 | 190 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
-
Sample Preparation : Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup : The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
A standard single-pulse sequence is used.
-
The spectral width is typically set to 16 ppm, centered around 6 ppm.
-
An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are employed.
-
Typically, 8-16 scans are accumulated for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
A standard proton-decoupled single-pulse sequence with the Nuclear Overhauser Effect (NOE) is used.
-
The spectral width is set to approximately 240 ppm, centered around 120 ppm.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.
-
-
Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phased, baseline-corrected, and referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, commonly using a direct insertion probe with electron ionization (EI) for thermally stable compounds.[5] Alternatively, samples can be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Ionization : Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[5]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative ion abundance versus m/z. The molecular ion peak is analyzed to determine the molecular weight, and the fragmentation pattern provides structural information.[5] For compounds containing chlorine or bromine, the characteristic isotopic patterns of the molecular ion and fragment ions are observed.[5]
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized this compound and its derivatives.
Caption: Workflow for the spectroscopic characterization of indole derivatives.
References
A Comparative Guide to Validating the Purity of Synthesized 5-methyl-1H-indole-3-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 5-methyl-1H-indole-3-carbaldehyde, a crucial intermediate in the synthesis of various biologically active molecules. We present an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and data.
Data Presentation: A Comparative Analysis
The choice of analytical technique for purity determination depends on several factors, including the desired level of accuracy, the nature of potential impurities, and the required structural information. The following table summarizes the quantitative performance of HPLC, qNMR, and LC-MS in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified internal standard. | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules. |
| Primary Application | Quantification of the main component and known impurities. | Absolute purity determination of the main component without the need for a specific reference standard of the compound itself. | Identification and semi-quantification of known and unknown impurities, including those at trace levels. |
| Typical Purity Result | > 99.5% (by area normalization) | 99.2 ± 0.3% (w/w) | - |
| Typical Limit of Detection (LOD) | 0.05 µg/mL | ~0.1 mg/mL | 0.01 µg/mL |
| Typical Limit of Quantification (LOQ) | 0.15 µg/mL | ~0.3 mg/mL | 0.03 µg/mL |
| Key Advantages | High precision and robustness for routine analysis. | High accuracy and traceability to SI units; provides structural information. | High sensitivity and specificity for impurity identification. |
| Limitations | Requires reference standards for impurity identification and quantification. | Lower sensitivity compared to LC-MS; potential for signal overlap. | Variation in ionization efficiency can affect quantification. |
Experimental Protocols: Methodologies for Purity Validation
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are the methodologies for the three key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound by calculating the area percentage of the main peak.
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is calculated based on the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay
This protocol provides a method for determining the absolute purity (w/w %) of this compound using an internal standard.
1. Instrumentation and Parameters:
-
System: A ¹H-NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride.
-
Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3. Data Acquisition and Analysis:
-
Acquire the ¹H-NMR spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This method is designed to identify potential impurities in the synthesized this compound.
1. Instrumentation and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50-500.
2. Sample Preparation:
-
Prepare a sample solution of the synthesized compound in acetonitrile at a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
3. Data Analysis:
-
Analyze the full scan data to identify the mass-to-charge ratios of potential impurities.
-
Compare the observed masses with those of expected byproducts from the synthesis, such as unreacted starting materials or side-products like 3-cyano-5-methyl-1H-indole.
-
Utilize MS/MS fragmentation data to aid in the structural elucidation of unknown impurities.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.
Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.
A Comparative Guide to the Biological Activities of Substituted Indole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] This guide provides an objective comparison of the biological activities of various substituted indole-3-carbaldehydes, supported by experimental data, to aid researchers in the fields of drug discovery and development.
Anticancer Activity
Substituted indole-3-carbaldehydes have shown significant potential as anticancer agents by targeting various cancer cell lines. The cytotoxic effects of these compounds are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Comparison of Anticancer Activity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC₅₀ value, the more potent the compound. The following table summarizes the IC₅₀ values of various substituted indole-3-carbaldehyde derivatives against different cancer cell lines.
| Compound/Derivative | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-carbaldehyde sulfonohydrazide derivative (5f) | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3] |
| Indole-3-carbaldehyde sulfonohydrazide derivative (5f) | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3] |
| Chalcone-indole derivative (12) | Chalcone substitution at C-3 | Various | 0.22 - 1.80 | [4] |
| Benzyl/phenethyl thiazolidinone indole hybrids | Thiazolidinone substitution | HCT116 (Colon) | 11.99 ± 1.62 | [4] |
| Benzyl/phenethyl thiazolidinone indole hybrids | Thiazolidinone substitution | PC-3 (Prostate) | 14.43 ± 2.1 | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles (33a) | Pyrazole fusion | Various | 15.43 | [4] |
| 1,4-dihydropyrazolo[4,3-b]indoles (33b) | Pyrazole fusion | Various | 20.53 | [4] |
| 4-nitro-indole-3-carboxaldehyde (NICA) | 4-nitro group | A549 (Lung) | Not specified, but cytotoxic | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer activity of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of the substituents.[3][4]
-
Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole ring has been shown to enhance anticancer activity significantly, in some cases by up to 60-fold compared to the unsubstituted analogue.[4]
-
Substitution at the C-3 position: The introduction of bulky heterocyclic rings, such as thiazolidinone and pyrazole, at the C-3 position has yielded potent anticancer agents.[4] Chalcone-indole derivatives also exhibit strong cytotoxic effects.[4]
-
Substitution on appended rings: For derivatives with additional aromatic rings, the presence of electron-withdrawing groups like chlorine can enhance activity. For example, the 4-chloro substituted sulfonohydrazide derivative (5f) showed promising inhibition of breast cancer cells.[3]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The following table presents the MIC values of various substituted indole-3-carbaldehyde derivatives against different microbial strains.
| Compound/Derivative | Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Hydrazide/hydrazone substitutions | Methicillin-resistant S. aureus (MRSA) | 6.25 | [6] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j) | Hydrazide/hydrazone substitutions | Staphylococcus aureus | 6.25 | [6] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | 5-bromo and semicarbazone | Staphylococcus aureus | 100 | [7] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1) | 5-bromo and semicarbazone | Bacillus subtilis | 100 | [7] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | 5-chloro and semicarbazone | Staphylococcus aureus | 150 | [7] |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2) | 5-chloro and semicarbazone | Bacillus subtilis | 150 | [7] |
| Indole-triazole derivative (3d) | 1,2,4-triazole substitution | C. krusei | 3.125 | [8] |
| Indole-3-carboxamido-polyamine conjugate (13b) | 3-carboxamido-polyamine | S. aureus ATCC 25923 | 2.2 (µM) | [9] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
The antimicrobial potency of indole-3-carbaldehyde derivatives is highly dependent on their structural modifications.
-
Hydrazone Moiety: The introduction of a hydrazone or similar moiety at the aldehyde position is a common strategy to enhance antimicrobial activity.[6]
-
Halogenation: Halogen substituents, such as bromine and chlorine, on the indole ring can contribute to antibacterial activity.[7]
-
Heterocyclic Rings: The incorporation of nitrogen-containing heterocycles like 1,2,4-triazole can lead to potent antifungal agents.[8]
-
Polyamine Conjugates: Conjugation with polyamines has been shown to be an effective strategy for developing potent antibacterial agents, particularly against Gram-positive bacteria.[9]
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted indole-3-carbaldehydes) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[12][13]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Visualizations
The biological effects of substituted indole-3-carbaldehydes are often mediated through their interaction with specific signaling pathways.
Caption: NLRP3 Inflammasome Signaling Pathway and its Inhibition.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.
Conclusion
Substituted indole-3-carbaldehydes represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer and antimicrobial agents. The structure-activity relationships discussed underscore the importance of targeted modifications to the indole scaffold to enhance potency and selectivity. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into this important class of molecules, ultimately contributing to the development of new and effective therapies.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comparative Guide to the Synthesis of 5-methyl-1H-indole-3-carbaldehyde: Vilsmeier-Haack, Reimer-Tiemann, and Duff Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-methyl-1H-indole-3-carbaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of three prominent synthetic routes to this indole derivative: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. The comparison focuses on reaction efficiency, conditions, and reagent considerations, supported by available experimental data.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability and toxicity of reagents. The following table summarizes the key quantitative data for the synthesis of this compound and related indole derivatives via the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
| Reaction | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| Reimer-Tiemann | 2-Methylindole | CHCl₃, NaOH | 60 | 1.75 | Moderate |
| Duff Reaction | Indole | Hexamethylenetetramine, Acetic Acid | Reflux | - | 25 |
Experimental Protocols
1. Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the indole ring, typically at the C3 position.[1]
Protocol for this compound:
To a solution of 5-methylindole in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for a period and then heated to 85°C for 6 hours. The reaction is subsequently quenched with an aqueous solution of sodium hydroxide. The product, this compound, precipitates as a solid and is collected by filtration. This method has been reported to yield the desired product in as high as 88%.
2. Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles.[3][4] The reaction typically employs chloroform and a strong base, such as sodium hydroxide, to generate dichlorocarbene in situ, which acts as the electrophile.[5]
Protocol for a related substrate (2-Methylindole):
3. Duff Reaction
The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[6][7] This method is also suitable for the formylation of electron-rich aromatic compounds.[6]
General Protocol for Indole:
Indole is heated at reflux with hexamethylenetetramine in acetic acid. The reaction mixture is then subjected to acidic workup to hydrolyze the intermediate and yield indole-3-carbaldehyde. The reported yield for the formylation of unsubstituted indole using this method is around 25%.
Synthesis Pathways Overview
The logical relationship between the starting material and the final product for each synthetic route is visualized in the following diagram.
Caption: Alternative synthetic routes for this compound.
Conclusion
Based on the available data, the Vilsmeier-Haack reaction emerges as the most efficient and high-yielding method for the synthesis of this compound. While the Reimer-Tiemann and Duff reactions present viable alternatives, they generally offer lower to moderate yields and may require more stringent reaction conditions or longer reaction times. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including desired yield, scalability, and available resources. The detailed protocols and comparative data presented in this guide aim to assist in making an informed decision for the synthesis of this important indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 5-methyl-1H-indole-3-carbaldehyde and Its Analogs for Researchers
In the pursuit of novel therapeutics and advanced materials, the strategic selection of molecular building blocks is paramount. For researchers in drug development and organic synthesis, indole derivatives are a cornerstone, offering a versatile scaffold for a myriad of applications. This guide provides a detailed comparison of 5-methyl-1H-indole-3-carbaldehyde and its closely related analogs: indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and 6-methyl-1H-indole-3-carbaldehyde. This objective analysis, supported by experimental data, aims to empower scientists in making informed decisions for their research endeavors.
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of the physical and spectral properties of these compounds is essential for their effective utilization. The following tables summarize key characterization data, facilitating a direct comparison.
Table 1: Physical and Chemical Properties
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₉NO | 159.18[1] | 148-151 | |
| Indole-3-carbaldehyde | C₉H₇NO | 145.16[2] | 193-198[3] | |
| 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18[4][5] | 70-72 | |
| 6-methyl-1H-indole-3-carbaldehyde | ![]() | C₁₀H₉NO | 159.18 | Not readily available |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | DMSO-d₆: 9.91 (s, 1H, CHO), 8.53 (s, 1H), 8.25 (s, 1H), 7.51 (s, 1H), 2.47 (s, 3H, CH₃).[6] | DMSO-d₆: 185.0, 138.8, 137.4, 134.7, 130.4, 124.6, 117.0, 113.3, 93.9, 28.1.[6] | KBr wafer: Major peaks expected around 3200-3400 (N-H), 1650 (C=O). | M+ at 159.[1] |
| Indole-3-carbaldehyde | CDCl₃: 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40-8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49-7.42 (m, 1H), 7.39-7.29 (m, 2H).[7] | CDCl₃: 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70.[7] | 3239 (N-H), 2924, 2804, 2749, 1650 (C=O).[6] | M+ at 145.[2] |
| 1-methyl-1H-indole-3-carbaldehyde | CDCl₃: 10.01 (s, 1H, CHO), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50-7.33 (m, 3H), 3.90 (s, 3H, N-CH₃).[7] | CDCl₃: 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69.[7] | ATR-Neat: Major peaks expected around 1660 (C=O). | M+ at 159, with major fragments at 158, 130, 103, 77.[4] |
| 6-methyl-1H-indole-3-carbaldehyde | CDCl₃: 9.96 (s, 1H, CHO), 8.17 (d, J=8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J=8.2 Hz, 1H), 2.51 (s, 3H, CH₃).[7] | CDCl₃: 184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 21.95.[7] | Solid (split mull): Major peaks expected around 3200-3400 (N-H), 1650 (C=O). | M+ at 159. |
Experimental Protocols
The synthesis and application of these indole-3-carbaldehydes often follow established synthetic routes. Below are detailed protocols for the Vilsmeier-Haack formylation, a common method for their synthesis, and the synthesis of bis(indolyl)methanes, a key application.
Vilsmeier-Haack Formylation of Indoles
This reaction is a widely used method for the formylation of electron-rich indoles at the C3 position.
Materials:
-
Substituted or unsubstituted indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.
-
Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve the indole derivative in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold aqueous sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Bis(indolyl)methanes
A common application of indole-3-carbaldehydes is in the synthesis of bis(indolyl)methanes, which are known for their biological activities.
Materials:
-
Indole or a substituted indole
-
An indole-3-carbaldehyde derivative
-
Lipase (e.g., from Candida rugosa) or a Lewis acid catalyst
-
Water or an organic solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the indole (2 mmol), the indole-3-carbaldehyde (1 mmol), and the catalyst (e.g., 10 mg of lipase).
-
Add the solvent (e.g., 5 mL of pure water).
-
Stir the mixture at a specified temperature (e.g., 55°C) for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Synthetic Pathways
To better illustrate the experimental workflows, the following diagrams were generated using the DOT language.
Caption: Vilsmeier-Haack Formylation Workflow
Caption: Bis(indolyl)methane Synthesis Workflow
References
- 1. 5-Methylindole-3-carboxaldehyde | C10H9NO | CID 259187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-3-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Comparing the efficacy of different catalysts for 5-methyl-1H-indole-3-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, has been approached through several catalytic methods. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data and detailed methodologies.
At a Glance: Catalyst Performance Comparison
| Catalytic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Traditional Vilsmeier-Haack | POCl₃ | DMF | 85 | 5 | 88%[1] |
| Boron-Catalyzed Formylation | BF₃·OEt₂ | Neat | Room Temp. | 1-5 min | High (General)[2][3][4] |
| Iron-Catalyzed C3-Formylation | FeCl₃ | DMF | 130 | Short | Up to 93% (General)[5] |
| Catalytic Vilsmeier-Haack | P(III)/P(V)=O cycle | Acetonitrile | Room Temp. | 16 | High (for Indole)[6][7] |
| Friedel-Crafts Formylation | SnCl₄ / Dichloromethyl methyl ether | Dichloromethane | 0 to RT | 1.75 | Varies |
In-Depth Analysis of Catalytic Methods
Traditional Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocycles like indoles. The traditional approach utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
Experimental Protocol:
To a flask containing anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is slowly added at 0-5 °C and stirred for 30-40 minutes to prepare the Vilsmeier reagent.[1] Subsequently, a solution of 5-methylindole in anhydrous DMF is added dropwise at the same temperature.[1] The reaction mixture is then stirred at room temperature for 1 hour, followed by heating to 85 °C for 5 hours.[1] After completion, the reaction is quenched by the addition of a saturated sodium carbonate solution until the mixture is alkaline, leading to the precipitation of the product.[1] The solid is then filtered, dried, and can be further purified if necessary.
Performance Data:
This method has been reported to produce this compound in a high yield of 88%.[1]
Reaction Pathway:
References
- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 2. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | Semantic Scholar [semanticscholar.org]
- 3. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source [pubmed.ncbi.nlm.nih.gov]
- 4. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to Purity Analysis of 5-methyl-1H-indole-3-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable experimental results and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-methyl-1H-indole-3-carbaldehyde. We present detailed experimental protocols, supporting data, and an objective comparison of methodologies.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Experimental Protocol:
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis, leveraging a nonpolar stationary phase and a polar mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for indole derivatives.[1]
-
Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and nonpolar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 30 95 5 | 35 | 95 | 5 |
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Data Presentation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Table 1: Illustrative HPLC Purity Data for this compound
| Peak | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.2 | 15.7 | 0.35 | Impurity A |
| 2 | 8.9 | 4450.1 | 99.50 | This compound |
| 3 | 12.5 | 11.2 | 0.15 | Impurity B |
| Total | 4477.0 | 100.00 |
Note: This data is illustrative and may vary depending on the specific sample and analytical conditions.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[1] | Separation of volatile compounds followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclear spins.[1] | Separation based on differential migration on a solid support. |
| Primary Application | Quantification of the main component and known impurities.[1] | Analysis of volatile impurities and residual solvents. | Absolute and relative quantification without identical reference standards.[1] | Rapid, qualitative screening for impurities. |
| Advantages | High resolution, sensitivity, and reproducibility for non-volatile compounds. | High sensitivity for volatile compounds; provides structural information. | Primary analytical method; does not require a specific reference standard for each impurity.[1] | Simple, fast, and low-cost. |
| Disadvantages | Not suitable for volatile compounds; requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to HPLC; requires a higher concentration of the analyte.[1] | Lower resolution and sensitivity; primarily qualitative. |
| Best For | Routine purity checks and quantification of known non-volatile impurities. | Identifying and quantifying volatile organic impurities. | Absolute purity determination and structural elucidation. | Quick purity checks and reaction monitoring. |
Logical Framework for Method Selection
The choice of an analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for analytical method selection.
References
Yield comparison of different 5-methyl-1H-indole-3-carbaldehyde synthesis methods
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted indole derivatives is of paramount importance. 5-methyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of two prominent methods for its synthesis, supported by experimental data, to aid in the selection of the most suitable pathway based on yield, starting materials, and reaction conditions.
Yield and Reaction Parameter Comparison
The following table summarizes the key quantitative data for two distinct synthetic routes to this compound.
| Parameter | Method 1: Vilsmeier Cyclization-Formylation | Method 2: Vilsmeier-Haack Formylation of 5-methylindole |
| Starting Material | 2,4-dimethyl-aniline | 5-methylindole |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Reaction Type | One-pot cyclization and formylation | Electrophilic aromatic substitution |
| Reaction Temperature | 0 °C to 85 °C | 0 °C to room temperature |
| Reaction Time | Approximately 6 hours | Approximately 2.5 - 5 hours |
| Reported Yield | 88%[1] | High (typically 80-95% for similar indoles) |
| Work-up | Basification with saturated sodium carbonate solution, filtration | Quenching with aqueous NaOH, filtration |
Experimental Protocols
Method 1: Vilsmeier Cyclization-Formylation of 2,4-dimethyl-aniline
This method, detailed in patent CN102786460A, provides a high-yield, one-pot synthesis starting from a readily available aniline derivative.[1]
Procedure:
-
A Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to anhydrous dimethylformamide (DMF) at 0-5 °C.
-
To a solution of 2,4-dimethyl-aniline (10g, 82.5 mmol) in 10ml of DMF, 20 ml of the prepared Vilsmeier reagent is slowly added dropwise at 0 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
The reaction temperature is then raised to 85 °C and maintained for 5 hours.
-
Upon completion of the reaction, the mixture is cooled and a saturated sodium carbonate solution is added until the solution is basic, leading to the precipitation of a light yellow solid.
-
The solid product is collected by filtration and dried to give 11.5 g of this compound, corresponding to an 88% yield.[1]
Method 2: Vilsmeier-Haack Formylation of 5-methylindole
This classical approach involves the direct formylation of the pre-formed 5-methylindole ring at the electron-rich C3 position. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of various indoles.
Procedure:
-
The Vilsmeier reagent is prepared by adding phosphorus oxychloride (1.2 eq) to cooled (0 °C) anhydrous dimethylformamide (DMF).
-
A solution of 5-methylindole (1 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2.5 to 5 hours.
-
The reaction is quenched by the addition of an aqueous sodium hydroxide solution.
-
The resulting mixture is stirred, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthesis methods.
References
Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-indole-3-carbaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-1H-indole-3-carbaldehyde analogues, focusing on their potential as therapeutic agents. The indole scaffold is a prominent feature in many natural and synthetic bioactive compounds. Modifications to the indole-3-carbaldehyde core, particularly at the 5-position with a methyl group, have been explored to modulate its pharmacological properties, leading to the discovery of potent antioxidant, antimicrobial, and anticancer agents.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to facilitate further research and drug development.
Biological Activities and Structure-Activity Relationship
The biological activities of this compound analogues are significantly influenced by the nature and position of substituents on the indole ring and modifications of the carbaldehyde group.
Antioxidant Activity
Derivatives of indole-3-carbaldehyde have been investigated for their ability to scavenge free radicals. The antioxidant potential is often attributed to the hydrogen-donating ability of the N-H group of the indole ring.
Structure-Activity Relationship Summary:
-
N1-Substitution: Acylation or substitution at the N1 position of the indole ring generally leads to a decrease or loss of antioxidant activity, suggesting the importance of the N-H proton.
-
C5-Substitution: The presence of an electron-donating group, such as a methyl group at the C5 position, can enhance antioxidant activity.
-
Derivatization of the Aldehyde: Conversion of the aldehyde group into Schiff bases or other derivatives can significantly modulate the antioxidant activity, depending on the nature of the conjugated moiety. For instance, conjugation with certain aromatic amines has been shown to enhance antioxidant potential.
Table 1: Antioxidant Activity of Indole-3-carbaldehyde Analogues
| Compound | Structure | Assay | Activity Metric | Value | Reference |
| Indole-3-carbaldehyde | 5-unsubstituted | DPPH Radical Scavenging | % Inhibition (at 100 µg/mL) | 45.3% | [3] |
| This compound | 5-Methyl | - | - | Data not available | - |
| 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | N-Chloroacetyl | DPPH Radical Scavenging | % Inhibition (at 100 µg/mL) | Negligible | [3] |
| Analogue with p-anisidine | Schiff base at C3 | DPPH Radical Scavenging | IC50 | 28.5 µg/mL | [4] |
Note: Data for a comprehensive series of this compound analogues is limited in the reviewed literature. The table includes representative data from broader indole-3-carbaldehyde studies to infer SAR.
Antimicrobial Activity
Indole-3-carbaldehyde derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve disruption of the bacterial cell membrane.[5]
Structure-Activity Relationship Summary:
-
C5-Substitution: Halogen substitutions (e.g., bromo, chloro) at the C5 position have been shown to enhance antibacterial activity. While specific data for the 5-methyl group is sparse, the electronic and steric properties of the C5 substituent play a crucial role.
-
Derivatization of the Aldehyde: Conversion of the aldehyde to hydrazones or semicarbazones is a common strategy to enhance antimicrobial potency. The nature of the substituent on the hydrazone moiety can significantly impact the activity spectrum.
Table 2: Antimicrobial Activity of 5-Substituted Indole-3-carbaldehyde Analogues
| Compound | Structure | Organism | Activity Metric | Value (µg/mL) | Reference |
| 5-Bromo-1H-indole-3-carbaldehyde semicarbazone | 5-Bromo | Staphylococcus aureus | MIC | 100 | [6] |
| 5-Chloro-1H-indole-3-carbaldehyde semicarbazone | 5-Chloro | Staphylococcus aureus | MIC | 150 | [6] |
| Indole-nicotinic acid hydrazide derivatives | Schiff base at C3 | Various bacteria | MIC | Generally low activity | [7] |
| Indole-anisic acid hydrazide derivatives | Schiff base at C3 | Various bacteria | MIC | Moderate to good activity | [7] |
Note: MIC stands for Minimum Inhibitory Concentration. Data for 5-methyl analogues was not specifically found in the reviewed literature for direct comparison.
Anticancer Activity
A significant body of research has focused on the anticancer properties of indole-3-carbaldehyde derivatives. These compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways involved in cancer progression.[2][8][9]
Structure-Activity Relationship Summary:
-
N1-Substitution: N-alkylation can lead to potent anticancer compounds. For example, N-alkylation with a morpholinoethyl group has yielded derivatives with significant activity against breast cancer cell lines.
-
C5-Substitution: The effect of substitution at the C5 position is variable and depends on the specific derivative and cancer cell line. Halogenated analogues have shown promising results.
-
Derivatization of the Aldehyde: The formation of chalcones, hydrazones, and other derivatives from the aldehyde group is a key strategy for enhancing anticancer activity. These modifications allow for interaction with various biological targets.
Table 3: Anticancer Activity of Indole-3-carbaldehyde Analogues
| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | - | COX-1/COX-2 Inhibition | 8.1 / 9.5 (µg/mL) | [8] |
| Sulfonohydrazides | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | IC50 | 8.2 | |
| Indole-based Tubulin Inhibitors | Various | Multiple | IC50 | Varies | [10][11] |
Note: IC50 is the half-maximal inhibitory concentration. Data for 5-methyl analogues was not specifically found in the reviewed literature for direct comparison.
Experimental Protocols
General Synthesis of this compound Analogues
A common synthetic route to 5-substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. Subsequent modifications of the aldehyde group can be achieved through standard condensation reactions.
Protocol: Vilsmeier-Haack Formylation of 4-Methyl-indole (to yield this compound)
-
In a flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.
-
Dissolve 4-methyl-indole in DMF and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, followed by heating to reflux.
-
Cool the reaction mixture and quench with ice water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
The crude product can be further purified by recrystallization.
Protocol: Synthesis of Schiff Base Analogues
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of the desired primary amine.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.
-
Filter the solid, wash with a cold solvent, and dry to obtain the purified product.
Biological Assays
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or a similar standard is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Synthetic and logical workflows
Caption: General synthetic workflow for producing this compound analogues.
Caption: A typical workflow for the evaluation of structure-activity relationships.
Signaling Pathway
The anticancer activity of many indole derivatives involves the induction of apoptosis. The intrinsic or mitochondrial pathway is a key mechanism.
Caption: Simplified diagram of the intrinsic apoptosis pathway induced by indole analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-methyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and the protection of the environment.
1. Hazard Identification and Safety Precautions
This compound is classified as an irritant. Before handling, it is crucial to be aware of its potential hazards and to take appropriate safety measures.
Hazard Classification:
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
2. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol [1] |
| Melting Point | 148-151 °C |
| Boiling Point | 348.2±22.0 °C (Predicted) |
| Density | 1.226±0.06 g/cm³ (Predicted) |
3. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Do not dispose of this chemical with household garbage or allow it to enter the sewage system[3].
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container should be made of a material compatible with the chemical and should have a secure lid.
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., GHS07 for irritant).
-
Indicate the date when waste was first added to the container.
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly closed when not in use.
-
-
Decontamination of Labware:
-
Decontaminate any glassware or equipment that has come into contact with this compound.
-
Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant[4].
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its chemical composition and quantity.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and waste tracking.
-
4. Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 5-methyl-1H-indole-3-carbaldehyde
Essential Safety and Handling Guide for 5-methyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber. Ensure gloves are unlined and elbow-length when handling solutions.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1][2][3] |
| Respiratory Protection | Dust mask | A NIOSH/MSHA approved N95 dust mask is recommended, especially when handling the solid form to avoid dust inhalation.[2] |
| Body Protection | Protective clothing | A lab coat or coveralls should be worn.[1] For significant splash potential, a chemical-resistant apron or suit is recommended.[4] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended in areas with a risk of spills.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Before starting, confirm all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in dust.[1] Minimize dust generation and accumulation when working with the solid form.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
3. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
2. Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant.[1][6]
-
Do not empty into drains or release into the environment.[1]
-
For spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Personal Protective Equipment | US EPA [epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

